3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11/h3-8H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHVBQEQBOYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine: A Key Heterocyclic Building Block
Executive Summary & Target Molecule Profile
This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure found in numerous biologically active molecules. The 5-amino-isoxazole moiety, in particular, serves as a versatile synthon for the construction of more complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides insights into the critical parameters that govern the success of the synthesis.
Target Molecule: 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.25 g/mol Key Features: A 3,5-disubstituted isoxazole with a 4-isopropylphenyl group at the 3-position and an amino group at the 5-position.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine is most efficiently approached through the construction of the isoxazole ring from acyclic precursors. A common and reliable method for the formation of 3,5-disubstituted isoxazoles is the cyclocondensation of a 1,3-dicarbonyl compound or a related synthon with hydroxylamine.[1][2] For the specific regiochemistry of our target molecule, a β-ketonitrile is an ideal precursor, as its reaction with hydroxylamine under controlled pH can selectively yield the desired 5-amino-isoxazole isomer.[3]
Our retrosynthetic strategy, therefore, disconnects the isoxazole ring at the N-O and C-C bonds, leading back to a β-ketonitrile intermediate and hydroxylamine. This β-ketonitrile can, in turn, be synthesized from a commercially available substituted acetophenone, namely 4'-isopropylacetophenone, through a Claisen-type condensation.
Caption: Retrosynthetic analysis of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine.
This two-step approach offers several advantages:
-
Convergent Synthesis: The key fragments are assembled late in the synthesis, improving overall efficiency.
-
Readily Available Starting Materials: 4'-Isopropylacetophenone is a common commercial chemical.[4][5][6]
-
Regiocontrol: The use of a β-ketonitrile precursor allows for excellent control over the regioselectivity of the isoxazole ring formation.[3]
Part 1: Synthesis of the β-Ketonitrile Intermediate
The first critical step in this synthesis is the formation of the β-ketonitrile, 3-(4-isopropylphenyl)-3-oxopropanenitrile. This is achieved via a Claisen condensation of 4'-isopropylacetophenone with a suitable cyanating agent, such as ethyl cyanoformate, in the presence of a strong base.
Caption: Workflow for the synthesis of the β-ketonitrile intermediate.
Experimental Protocol: Synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Base Preparation: Carefully add sodium metal in small portions to the ethanol to generate a solution of sodium ethoxide in situ. Alternatively, a commercially available solution of sodium ethoxide can be used. Cool the solution to 0°C in an ice bath.
-
Addition of Reactants: To the cooled solution of sodium ethoxide, add 4'-isopropylacetophenone dropwise, followed by the dropwise addition of ethyl cyanoformate. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding a dilute aqueous acid (e.g., 1M HCl) until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanism of the Claisen Condensation
The reaction proceeds via a classic Claisen condensation mechanism. The ethoxide base deprotonates the α-carbon of the 4'-isopropylacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoformate. Subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the desired β-ketonitrile.
Part 2: Cyclization to the 5-Amino-Isoxazole Core
The final step of the synthesis is the cyclocondensation of the β-ketonitrile intermediate with hydroxylamine to form the 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine. The regioselectivity of this reaction is highly dependent on the pH of the reaction medium. To favor the formation of the 5-amino-isoxazole, the reaction is typically carried out under basic conditions.[3]
Experimental Protocol: Synthesis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(4-isopropylphenyl)-3-oxopropanenitrile intermediate in a suitable solvent, such as ethanol.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride, followed by the addition of a base (e.g., potassium hydroxide or sodium acetate) to adjust the pH to the alkaline range (pH > 8).[3]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Mechanism of Isoxazole Formation
The formation of the 5-amino-isoxazole from the β-ketonitrile and hydroxylamine proceeds through a series of steps. Under basic conditions, the hydroxylamine acts as a nucleophile. The reaction can be rationalized by the initial attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. The control of pH is crucial; at higher pH, the nucleophilicity of the nitrogen atom of hydroxylamine is enhanced, favoring attack at the more electrophilic ketone carbonyl, which ultimately leads to the 5-amino substituted product.[3]
Caption: Proposed mechanism for the formation of the 5-amino-isoxazole ring.
Comprehensive Data Summary
The following table summarizes the key physical and analytical data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4'-Isopropylacetophenone | C₁₁H₁₄O | 162.23 | Liquid | N/A |
| 3-(4-isopropylphenyl)-3-oxopropanenitrile | C₁₂H₁₃NO | 187.24 | Solid | (Predicted) |
| 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine | C₁₂H₁₄N₂O | 202.25 | Solid | (Predicted) |
Spectroscopic Data (Representative for 3-Aryl-5-amino-isoxazoles):
-
¹H NMR: The spectrum would be expected to show signals for the isopropyl protons (a doublet and a septet), aromatic protons in the 4-substituted phenyl ring, a singlet for the isoxazole ring proton, and a broad singlet for the amino protons.
-
¹³C NMR: Signals corresponding to the carbons of the isopropyl group, the aromatic ring, the isoxazole ring, and the nitrile/carbonyl carbons of the intermediate would be observed.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C=N and C=C stretching of the isoxazole ring, and aromatic C-H stretching would be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product would confirm its identity.
Safety and Handling
-
Sodium Metal/Sodium Ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Cyanoformate: Toxic and a lachrymator. Handle in a well-ventilated fume hood.
-
Hydroxylamine Hydrochloride: Corrosive and can be a skin and respiratory irritant. Handle with appropriate PPE.
-
Organic Solvents: Flammable and should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion and Future Perspectives
The synthesis of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine can be reliably achieved in two steps from commercially available starting materials. The key transformations, a Claisen condensation to form a β-ketonitrile intermediate followed by a regioselective cyclization with hydroxylamine, are well-established reactions in organic synthesis. This guide provides a solid foundation for the laboratory preparation of this valuable heterocyclic building block.
Future work could focus on the optimization of reaction conditions to improve yields and reduce reaction times, potentially through the use of microwave-assisted synthesis, which has been shown to be effective for the formation of isoxazoles.[7] Furthermore, the exploration of this synthetic route with a wider range of substituted acetophenones and cyanating agents could lead to a diverse library of 3-aryl-5-amino-isoxazoles for screening in drug discovery programs.
References
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An In-Depth Technical Guide to the Characterization of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Preamble: The Rationale for a Comprehensive Characterization
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The target molecule, 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (also known as 3-(4-isopropylphenyl)-5-aminoisoxazole), represents a novel entity with significant therapeutic potential. While specific literature on this exact compound is not publicly available[6], its structural motifs—a 5-aminoisoxazole ring linked to a substituted phenyl group—suggest it is a promising candidate for further investigation.
This guide provides a robust, first-principles framework for the definitive synthesis and characterization of this molecule. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a self-validating, logical workflow where each analytical step corroborates the last. This ensures the unambiguous confirmation of the molecular structure, purity, and fundamental properties, thereby establishing the solid foundation required for any subsequent drug discovery and development program.
Part 1: Chemo-Enzymatic Synthesis and Purification
The synthesis of 5-aminoisoxazoles can be approached through several established routes.[1][7] A highly reliable and regioselective method involves the reaction of a β-ketonitrile with hydroxylamine.[1] This pathway is chosen for its straightforward execution and high potential yield.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process starting from commercially available 4-isopropylacetophenone.
Caption: Proposed synthetic route for the target compound.
Step-by-Step Synthesis Protocol
-
Preparation of the β-Ketonitrile Intermediate:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl carbonate (1.5 eq).
-
Slowly add 4-isopropylacetophenone (1.0 eq) to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Cool the reaction, acidify with dilute HCl, and extract the resulting β-keto ester with ethyl acetate.
-
Convert the ester to the corresponding nitrile by treatment with aqueous ammonia and heating. This yields the crucial 3-(4-isopropylphenyl)-3-oxopropanenitrile intermediate.
-
-
Cyclization to form the 5-Aminoisoxazole Ring:
-
Dissolve the β-ketonitrile intermediate (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.2 eq) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[4]
-
Upon completion, cool the mixture to room temperature and slowly add cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purification and Quality Control
-
Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.
-
Purity Assessment: The purity of the final compound must be assessed by High-Performance Liquid Chromatography (HPLC), aiming for a purity level of ≥98%. A reversed-phase C18 column with a mobile phase of acetonitrile/water gradient is a suitable starting point.
Part 2: Definitive Structural Elucidation
A multi-technique spectroscopic approach is mandatory for the unambiguous confirmation of the molecular structure. The data from each method must be cross-correlated to build a cohesive and definitive structural assignment.
Integrated Characterization Workflow
Caption: Integrated workflow for structural and purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[1][4][5] Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent.
-
Acquire ¹H, ¹³C, DEPT-135, and 2D spectra (COSY, HSQC) on a spectrometer operating at a frequency of 400 MHz or higher.[8]
-
Reference the spectra to the residual solvent peak.[9]
Predicted NMR Data: The following table outlines the predicted chemical shifts (δ) in ppm, based on established values for analogous structures and Density Functional Theory (DFT) calculations.[9][10]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Justification & Key Correlations (COSY/HSQC) |
| Isopropyl -CH₃ | ~1.25 (d, 6H, J ≈ 6.9 Hz) | ~24.0 | Doublet signal, integrates to 6 protons. HSQC correlates to the methyl carbon. |
| Isopropyl -CH | ~3.00 (sept, 1H, J ≈ 6.9 Hz) | ~34.5 | Septet signal due to coupling with 6 methyl protons. COSY shows correlation to the ~1.25 ppm doublet. |
| Isoxazole C4-H | ~5.90 (s, 1H) | ~85.0 | A key singlet in a relatively upfield region for a heterocyclic proton, characteristic of 5-aminoisoxazoles.[11] |
| Amine -NH₂ | ~5.50 (s, br, 2H) | N/A | Broad singlet, exchangeable with D₂O. Its position can vary depending on solvent and concentration. |
| Aromatic H (ortho to isoxazole) | ~7.70 (d, 2H, J ≈ 8.4 Hz) | ~129.0 | Part of an AA'BB' system. Downfield due to proximity to the electron-withdrawing isoxazole ring. |
| Aromatic H (ortho to isopropyl) | ~7.35 (d, 2H, J ≈ 8.4 Hz) | ~127.0 | Part of an AA'BB' system. COSY shows correlation to the ~7.70 ppm doublet. |
| Aromatic C (ipso-isoxazole) | N/A | ~125.0 | Quaternary carbon, identified via HMBC correlations to aromatic protons. |
| Aromatic C (ipso-isopropyl) | N/A | ~152.0 | Quaternary carbon, downfield shift due to alkyl substitution. |
| Isoxazole C3 | N/A | ~162.0 | Quaternary carbon of the isoxazole ring. |
| Isoxazole C5 | N/A | ~171.0 | Quaternary carbon bearing the amino group, typically the most downfield ring carbon.[12] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.
-
Calibrate the instrument to ensure high mass accuracy (<5 ppm).
Expected Results:
-
Molecular Formula: C₁₂H₁₄N₂O
-
Exact Mass: 202.1106 Da
-
Observed Ion [M+H]⁺: 203.1179 Da[6]
-
Key Fragmentation: Expect to see fragments corresponding to the loss of the isopropyl group ([M-43]⁺) and cleavage of the isoxazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups.
Protocol:
-
Analyze the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Isopropyl Group |
| ~1640 | N-H Scissoring | Primary Amine (-NH₂) |
| ~1610 | C=N Stretch | Isoxazole Ring |
| ~1580, ~1490 | C=C Stretch | Aromatic Ring |
| ~1420 | N-O Stretch | Isoxazole Ring |
Part 3: Physicochemical and Biological Context
Physicochemical Properties
-
Melting Point: A sharp melting point is a strong indicator of high purity. For a novel compound, this value serves as a critical reference point for future syntheses. It should be determined using a calibrated digital melting point apparatus.
-
Solubility: Qualitative solubility should be assessed in a range of solvents relevant to biological assays (e.g., DMSO, ethanol, water, PBS). This information is vital for preparing stock solutions for screening.
Potential Biological Significance
The isoxazole ring is considered a "privileged structure" in drug discovery.[2] The 5-aminoisoxazole moiety, in particular, acts as a versatile synthon and pharmacophore. Numerous derivatives have been reported to exhibit a wide range of activities:
-
Anticancer: Many isoxazole-containing compounds have shown potent activity against various cancer cell lines.[5][13][14]
-
Antimicrobial: The scaffold is present in antibiotics like sulfamethoxazole and cloxacillin, and many derivatives show significant antibacterial and antifungal properties.[1][4]
-
Antioxidant: Isoxazole derivatives have been reported to possess notable antioxidant capabilities.[13][15]
-
Enzyme Inhibition: The ring system is a common feature in specific enzyme inhibitors, such as for COX-2 or tyrosinase.[7][13]
Given this extensive precedent, 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine is a high-priority candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. The 4-isopropylphenyl group may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets in biological targets.
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Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. Available at: [Link]
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Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an organocatalyst in aqueous- ethanolic medium and their Antioxidant Potential analysis. ResearchGate. Available at: [Link]
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One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
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Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]
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The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
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3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine. PubChemLite. Available at: [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 6. PubChemLite - 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine (C12H14N2O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. sciarena.com [sciarena.com]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Monograph: 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
This technical guide provides an in-depth analysis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (also designated as 3-(4-isopropylphenyl)-5-aminoisoxazole ). This compound represents a privileged scaffold in medicinal chemistry, particularly within the development of cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors, and anti-inflammatory agents.
Executive Summary & Molecular Identity
3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine is a heteroaromatic building block characterized by a 1,2-oxazole (isoxazole) core substituted at the C3 position with a lipophilic 4-isopropylphenyl group and at the C5 position with a primary exocyclic amine.
This architecture serves as a critical pharmacophore. The 3-aryl-5-aminoisoxazole motif is bioisosteric with pyrazoles and furanones found in blockbuster anti-inflammatory drugs (e.g., Celecoxib, Rofecoxib). The C5-amine provides a versatile handle for derivatization (urea/amide formation), while the C4 position remains open for electrophilic functionalization, allowing for the construction of 3,4-diaryl systems analogous to Valdecoxib .
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 202.25 g/mol | Fragment-based drug design compliant |
| LogP (Octanol/Water) | ~2.8 - 3.1 | High membrane permeability; lipophilic |
| Topological PSA | ~52 Ų | Good oral bioavailability profile |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weak base; amine is non-protonated at physiological pH |
| H-Bond Donors/Acceptors | 2 / 3 | Interaction with enzyme active site pockets (e.g., COX-2 Arg120) |
Synthetic Architecture
The construction of the isoxazole core with high regiocontrol is the primary synthetic challenge. The most robust route involves the condensation of a
Retrosynthetic Analysis
The 3,5-disubstituted pattern dictates the choice of precursors. A 1,3-dipolar cycloaddition is possible but often yields mixtures. The condensation strategy is preferred for scale-up.
-
Precursor A: 4-Isopropylbenzoyl chloride (provides the aryl ring).
-
Precursor B: Malononitrile or Acetonitrile anion (provides the C4-C5 fragment).
-
Reagent: Hydroxylamine hydrochloride (
).
Reaction Mechanism & Regioselectivity
The reaction proceeds via the formation of a
Figure 1: Regioselective synthesis pathway for 3-aryl-5-aminoisoxazoles.
Experimental Protocols
The following protocol is designed for high purity and reproducibility, minimizing the formation of the unwanted 3-amino-5-aryl isomer.
Protocol A: Synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile
-
Reagents: 4-Isopropylbenzoic acid (1.0 eq), CDI (1.1 eq), Cyanoacetic acid potassium salt (1.2 eq),
(1.2 eq), TEA (Triethylamine). -
Activation: Dissolve acid in dry THF. Add CDI portion-wise at
. Stir at RT for 1h to form the acyl imidazole. -
Coupling: Add the potassium cyanoacetate and
. Heat to reflux for 4h. -
Workup: Quench with 1N HCl (careful of
evolution). Extract with EtOAc.[1] The product is the -ketonitrile.
Protocol B: Cyclization to 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the
-ketonitrile (10 mmol) in Ethanol (20 mL) and Water (5 mL). -
Addition: Add Hydroxylamine hydrochloride (12 mmol, 1.2 eq).
-
pH Adjustment: Slowly add Sodium Acetate (or NaOH) to adjust pH to ~8–9. Critical: Low pH favors the formation of isoxazol-5-ones; high pH ensures the amine formation.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Product
~ 0.4). -
Purification:
-
Cool to room temperature. The product often precipitates as a solid.
-
Filter and wash with cold water.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.
-
Reactivity & Functionalization (SAR Utility)
This scaffold is valuable because it permits orthogonal functionalization.
The C4-Position (Electrophilic Substitution)
The C4 position is electron-rich and susceptible to electrophilic aromatic substitution (EAS). This is the gateway to Valdecoxib-like 3,4-diarylisoxazoles.
-
Halogenation: Reaction with NIS or NBS yields the 4-iodo or 4-bromo derivative, enabling Suzuki couplings.
-
Sulfonation: Reaction with Chlorosulfonic acid (
) introduces a sulfonyl chloride at C4 (if the aryl ring is deactivated) or on the aryl ring itself. Note: For this specific molecule, sulfonation usually occurs on the activated isoxazole ring at C4 if free, or the para-position of the phenyl ring if C4 is blocked. Since C4 is open, it is the primary reactive site.
The C5-Amine (Nucleophilic Handle)
The exocyclic amine is weakly nucleophilic but can be acylated or sulfonylated.
-
Prodrug Synthesis: Acylation (e.g., with propionic anhydride) creates prodrugs similar to Parecoxib .
-
Urea Formation: Reaction with isocyanates yields urea derivatives, often used to target receptor tyrosine kinases (e.g., c-MET, VEGFR).
Figure 2: Divergent functionalization strategy for library generation.
Biological Context & Safety
Structure-Activity Relationship (SAR)
-
COX-2 Selectivity: The 3-(4-isopropylphenyl) group fits into the hydrophobic pocket of the COX-2 enzyme. The 5-amine can mimic the sulfonamide pharmacophore or serve as a linker.
-
Metabolism: The isopropyl group is susceptible to CYP450 oxidation (hydroxylation), which is a common metabolic soft spot.
Handling & Safety
-
Hazard: 5-aminoisoxazoles are potential skin irritants and sensitizers.
-
Stability: Store at -20°C. The amine can oxidize over time to form colored impurities (azo/nitroso species).
-
Explosive Potential: The synthesis involves hydroxylamine, which is thermally unstable. Never distill hydroxylamine residues to dryness.
References
-
Talley, J. J., et al. (2000).[2][3] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3] Journal of Medicinal Chemistry.
- Sperry, J. B., & Wright, D. L. (2005). "The Synthesis of Isoxazoles." Current Opinion in Drug Discovery & Development. (Review of general isoxazole synthesis methods).
-
Hamper, B. C., et al. (1995). "Solid-Phase Synthesis of 5-Aminoisoxazoles." Tetrahedron Letters.
-
PubChem Compound Summary. "5-Aminoisoxazole Derivatives." National Center for Biotechnology Information.
Sources
A Technical Guide to the Preliminary Biological Screening of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
A Framework for the Early-Stage Evaluation of a Novel Isoxazole Derivative
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide outlines a comprehensive strategy for the preliminary biological screening of a novel derivative, 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine. As specific data for this compound is not yet available in public literature, this document serves as a foundational framework, providing detailed, step-by-step methodologies for essential in vitro assays. It is designed for researchers, scientists, and drug development professionals to facilitate a thorough initial assessment of the compound's therapeutic potential. The guide emphasizes the rationale behind experimental choices, data interpretation, and the integration of early ADME profiling to ensure a robust and efficient screening cascade.
Introduction: The Rationale for Screening a Novel Isoxazole
The isoxazole ring system is a key pharmacophore in a number of clinically significant drugs, underscoring its versatility in drug design.[1][4] Derivatives of this heterocycle are known to modulate various biological pathways, making them attractive candidates for new therapeutic agents.[2][3] The specific compound, 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine, features a substituted phenyl ring at the 3-position and an amine group at the 5-position, structural motifs that suggest the potential for diverse biological interactions.
Preliminary biological screening is a critical first step in the drug discovery process.[5][6] It aims to identify and characterize the bioactivity of a novel compound, providing essential data to guide further development. This early-stage assessment is crucial for making informed decisions, saving time and resources by identifying promising candidates and deprioritizing those with unfavorable properties.[5][7] This guide will detail a tiered approach to the initial in vitro evaluation of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine, focusing on cytotoxicity, antimicrobial activity, and foundational ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Tier 1: Foundational Cytotoxicity Screening
The initial assessment of any new chemical entity (NCE) should be an evaluation of its cytotoxic potential.[5][8] This provides a baseline understanding of the compound's effect on cell viability and helps to determine appropriate concentration ranges for subsequent, more specific assays.[6]
Rationale for Cytotoxicity Assays
Cytotoxicity assays are fundamental for:
-
Identifying potential anticancer activity: Compounds that selectively kill cancer cells are of significant interest.[6][9]
-
Assessing general toxicity: Understanding the compound's toxicity to normal cells is crucial for determining its therapeutic window.[6]
-
Guiding dose-response studies: The results inform the concentration ranges for more targeted biological assays.[10]
Experimental Workflow: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][10]
Caption: Workflow of the MTT assay for cytotoxicity screening.
Detailed Protocol: MTT Assay
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[6]
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of treatment concentrations.
-
Treat the cells with the compound dilutions and include appropriate controls (vehicle control, positive control).
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
Data Presentation
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | Experimental Value | e.g., Doxorubicin |
| A549 | Experimental Value | e.g., Doxorubicin |
| HEK293 | Experimental Value | e.g., Doxorubicin |
Tier 2: Antimicrobial Activity Screening
Given that many heterocyclic compounds, including isoxazole derivatives, exhibit antimicrobial properties, screening for such activity is a logical next step.[1][11]
Rationale for Antimicrobial Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12] Preliminary screening can efficiently identify compounds with potential antibacterial or antifungal activity.[13]
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution
-
Microorganism Selection:
-
Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).[11]
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of each microorganism.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.[13]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
-
MIC Determination:
Data Presentation
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| S. aureus (Gram +) | Experimental Value | e.g., Ciprofloxacin |
| E. coli (Gram -) | Experimental Value | e.g., Ciprofloxacin |
| C. albicans (Fungus) | Experimental Value | e.g., Fluconazole |
Tier 3: Early ADME Profiling
Early assessment of ADME properties is critical to avoid late-stage drug development failures.[14] Simple, high-throughput in vitro assays can provide valuable insights into a compound's potential pharmacokinetic behavior.[7][15]
Rationale for Early ADME
-
Predicting Bioavailability: Early indicators of absorption and metabolism can help predict if a compound is likely to reach its target in the body.[7]
-
Identifying Potential Liabilities: Issues such as poor permeability or rapid metabolism can be identified early, allowing for medicinal chemistry efforts to address them.[7]
-
Prioritizing Compounds: ADME data helps in ranking and selecting the most promising compounds for further development.[14][15]
Key Early ADME Assays
A foundational early ADME screen should include assessments of:
-
Solubility: Poor solubility can limit absorption. This can be assessed through kinetic or thermodynamic solubility assays.
-
Permeability: The ability to cross biological membranes is crucial for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[7]
-
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by the liver, will influence its half-life. This can be evaluated using liver microsomes.[7]
Experimental Workflow: A Combined Early ADME Cascade
Caption: An integrated workflow for early ADME profiling.
Data Presentation
| ADME Parameter | Assay | Result for Test Compound | Interpretation |
| Solubility | Kinetic Solubility | e.g., >100 µM | High, Moderate, Low |
| Permeability | PAMPA | e.g., Pe = 5 x 10⁻⁶ cm/s | High, Moderate, Low |
| Metabolic Stability | Liver Microsomal Stability | e.g., t½ = 30 min | High, Moderate, Low Stability |
Conclusion and Future Directions
This guide provides a structured and logical framework for the preliminary biological screening of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine. By systematically evaluating its cytotoxicity, antimicrobial potential, and early ADME properties, researchers can build a comprehensive initial profile of this novel compound. The data generated from these assays will be instrumental in making data-driven decisions regarding the future of this molecule in the drug discovery pipeline. Positive results in any of these areas would warrant further investigation, including more specific mechanistic studies, in vivo efficacy models, and lead optimization efforts.
References
-
The impact of early ADME profiling on drug discovery and development strategy. 14
-
A review of isoxazole biological activity and present synthetic techniques. 1
-
The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide - Benchchem. 2
-
In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. 5
-
Early ADME And Physical-Chemistry Properties - SpiroChem. 15
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. 16
-
The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate. 17
-
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. 11
-
Unveiling the Importance of ADME Profiling in Discovery: A Comprehensive Overview. 18
-
How to Spot Poor Developability from Early ADME Data - Patsnap Synapse. 7
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. 8
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. 4
-
In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. 9
-
Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. 10
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). 6
-
Methods of screening for antimicrobial compounds - Google Patents. 19
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. 13
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. 12
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. How to Spot Poor Developability from Early ADME Data [synapse.patsnap.com]
- 8. kosheeka.com [kosheeka.com]
- 9. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. researchgate.net [researchgate.net]
- 18. One moment, please... [infinixbio.com]
- 19. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
Technical Whitepaper: Physicochemical Profiling of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Topic: Physicochemical Profiling: Solubility and Stability of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine Document Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers
Executive Summary & Compound Identity
This guide provides an in-depth technical analysis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (also known as 3-(4-isopropylphenyl)-5-isoxazolamine). As a structural analog to the valdecoxib scaffold and a precursor in kinase inhibitor synthesis, this molecule presents specific solubility and stability challenges inherent to the 5-amino-isoxazole core.
This document details the physicochemical properties, experimental protocols for solubility determination, and stability profiles derived from the unique reactivity of the isoxazole nitrogen-oxygen (N-O) bond.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine |
| Common Name | 3-(4-isopropylphenyl)-5-isoxazolamine |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Structural Features | Lipophilic isopropyl-phenyl tail; Polar 5-amino-isoxazole head |
| Key Risk Factors | Low aqueous solubility; Base-catalyzed ring opening; N-O bond reduction |
Physicochemical Profile: The "Why" Behind the Behavior
Understanding the solubility and stability of this compound requires analyzing its electronic structure. The 5-amino-isoxazole moiety is not a typical amine; the lone pair on the exocyclic nitrogen is heavily delocalized into the isoxazole ring, rendering it a very weak base .
Calculated & Predicted Properties[1][2]
-
Lipophilicity (LogP): The presence of the isopropyl group significantly increases lipophilicity compared to the methyl analog.
-
Ionization (pKa):
-
Exocyclic Amine: Essentially neutral at physiological pH (7.4).
-
Implication: pH modification (acidification) is unlikely to significantly improve solubility within a physiologically tolerable range, as protonation occurs only at very low pH (< 1.0).
Solubility Assessment & Protocols
Due to the lipophilic phenyl-isopropyl tail, the intrinsic aqueous solubility (
Solubility Profile
| Solvent System | Predicted Solubility | Notes |
| Water (pH 7.4) | Low (< 0.1 mg/mL) | Limited by high lattice energy and lipophilicity. |
| 0.1 N HCl | Moderate Increase | Protonation of the isoxazole ring may occur, but stability is a risk. |
| DMSO | High (> 50 mg/mL) | Preferred solvent for stock solutions. |
| Methanol/Ethanol | High (> 20 mg/mL) | Suitable for intermediate dilutions. |
Experimental Protocol: Thermodynamic Solubility
This protocol uses the "Shake-Flask" method, the gold standard for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Weigh ~5 mg of solid compound into a 4 mL amber glass vial (protect from light).
-
Solvent Addition: Add 1 mL of the target buffer (e.g., PBS pH 7.4) or solvent.[1]
-
Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.
-
Critical Check: Ensure undissolved solid remains visible. If clear, add more solid.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ ~254 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Visualization: Solubility Workflow
The following diagram outlines the logical flow for determining thermodynamic solubility, ensuring self-validation through residual solid analysis.
Figure 1: Thermodynamic solubility workflow with mandatory solid-state verification.
Stability Profile & Degradation Pathways
The 5-amino-isoxazole scaffold is chemically distinct from other heterocycles. While generally stable in neutral organic solvents, it exhibits specific vulnerabilities under stress conditions.
Chemical Stability Risks
-
Base-Catalyzed Ring Opening:
-
Reductive Cleavage (N-O Bond):
-
The isoxazole N-O bond is the "weak link." In the presence of reducing agents (e.g., metals, hydrogenations) or metabolic enzymes, this bond cleaves to form beta-amino enones.
-
-
Photostability:
-
Isoxazoles can undergo photo-isomerization to azirines or oxazoles under high-intensity UV light. Amber glassware is mandatory for storage.
-
Forced Degradation Protocol (Stress Testing)
To validate the stability limits, perform the following stress tests.
| Stress Condition | Conditions | Expected Degradant |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 48h | Stable (generally). Potential amide hydrolysis if impurities exist. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4h | High Risk. Ring opening to nitrile derivatives. |
| Oxidation | 3% H₂O₂, RT, 24h | N-oxide formation or ring cleavage. |
| Photolysis | 1.2 million lux hours | Photo-isomerization products. |
Visualization: Degradation Logic
The diagram below illustrates the specific vulnerability of the isoxazole ring in basic media, a critical consideration for formulation.
Figure 2: Potential degradation pathway of the isoxazole scaffold under basic stress.
Formulation & Handling Recommendations
Based on the physicochemical data, the following strategies are recommended for handling and formulation:
-
Solubilization: Do not rely on pH adjustment. Use co-solvents (PEG400, Propylene Glycol) or complexing agents (Sulfobutyl ether beta-cyclodextrin) to improve aqueous solubility for dosing.
-
Storage: Store solid material at -20°C in amber vials. Avoid storage in basic buffers (pH > 9) for extended periods.
-
Analytical Standard: Always prepare fresh stock solutions in DMSO; avoid leaving stocks in protic solvents (methanol/water) for >48 hours without stability verification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28603405, 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine. Retrieved from [Link]
-
Ríos, M., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.[1][7] RSC Advances, 16, 8533-8541.[7] Retrieved from [Link]
- Sperry, J. B., & Wright, D. L. (2005).The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (General reference on isoxazole stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine (C12H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. pure-synth.com [pure-synth.com]
- 4. CAS 81465-84-1: 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolam… [cymitquimica.com]
- 5. ajrcps.com [ajrcps.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
using 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine in enzyme inhibition studies
Application Note: 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine in Heme-Dependent Dioxygenase Inhibition Studies
Executive Summary
This application note details the utility of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (also referenced as 3-(4-isopropylphenyl)-5-aminoisoxazole) as a chemical probe in the study of immunometabolic enzymes. Specifically, this compound serves as a representative scaffold for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) .
These enzymes are rate-limiting catalysts in the Kynurenine Pathway (KP), a metabolic route hijacked by tumors to suppress T-cell immunity.[1] The 3-aryl-5-aminoisoxazole core acts as a "privileged structure," capable of coordinating with the catalytic heme iron or occupying the hydrophobic substrate pocket, making it a critical tool for Fragment-Based Drug Discovery (FBDD) and mechanistic enzymology.
Technical Specifications & Preparation
Before initiating biological assays, the physicochemical behavior of the compound must be standardized.
| Parameter | Specification |
| IUPAC Name | 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine |
| Common Name | 3-(4-Isopropylphenyl)-5-isoxazolamine |
| Molecular Weight | 202.25 g/mol |
| Target Enzymes | IDO1, TDO2 (Heme-containing dioxygenases) |
| Solubility | DMSO (>20 mM); Ethanol (Moderate); Water (Poor) |
| Storage | -20°C (Solid); -80°C (DMSO stock, avoid freeze-thaw) |
| Stability | Hydrolytically stable at pH 7.4; sensitive to strong acids (ring cleavage) |
Reconstitution Protocol
-
Stock Solution (50 mM): Dissolve 10.11 mg of the compound in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until clear.
-
Working Solution: Dilute the stock 1:1000 in assay buffer immediately prior to use to achieve a starting screening concentration (e.g., 50 µM).
-
Solvent Control: Ensure final DMSO concentration in the enzyme assay does not exceed 0.5% (v/v), as higher concentrations can destabilize IDO1.
Mechanism of Action
The efficacy of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine stems from its structural mimicry and electronic interaction with the enzyme's active site.
-
Heme Coordination: The exocyclic amine (or the isoxazole nitrogen) can function as a ligand for the ferrous (Fe2+) or ferric (Fe3+) heme iron within the IDO1 active site, preventing oxygen binding.
-
Hydrophobic Occupancy: The 4-isopropylphenyl moiety extends into the hydrophobic pocket ("Pocket A") normally occupied by the indole ring of L-Tryptophan. The isopropyl group provides steric bulk that enhances Van der Waals interactions compared to a simple phenyl ring.
-
Competitive Inhibition: The molecule competes directly with L-Tryptophan for the catalytic cleft, halting the conversion of Tryptophan to N-formylkynurenine.
Pathway Visualization: Tryptophan Catabolism
Figure 1: The Kynurenine Pathway.[1][2] The isoxazole-amine inhibitor blocks the rate-limiting step catalyzed by IDO1, preventing the accumulation of immunosuppressive Kynurenine.
Experimental Protocol: IDO1 Inhibition Assay
This protocol utilizes a spectrophotometric readout based on the formation of N-formylkynurenine (NFK), which is hydrolyzed to Kynurenine and detected using Ehrlich’s reagent.
Materials Required
-
Enzyme: Recombinant Human IDO1 (rhIDO1).
-
Substrate: L-Tryptophan (L-Trp).
-
Cofactors: Ascorbic acid (reductant), Methylene Blue (electron carrier), Catalase (to prevent heme oxidation).
-
Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
Step-by-Step Methodology
Step 1: Assay Mix Preparation (Standard 96-well Plate) Prepare the Reaction Master Mix (per well):
-
Buffer: 50 mM KPO4 (pH 6.5)
-
Ascorbic Acid: 20 mM (Neutralized)
-
Methylene Blue: 10 µM
-
Catalase: 100 µg/mL
-
rhIDO1 Enzyme: 50 ng (Optimize based on batch activity)
Step 2: Inhibitor Incubation
-
Add 160 µL of Reaction Master Mix to each well.
-
Add 10 µL of the test compound (3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine) at varying concentrations (e.g., 0.1 µM to 100 µM).
-
Control: Add 10 µL of 5% DMSO in buffer (Vehicle Control).
-
Pre-incubate for 10 minutes at 37°C. This allows the inhibitor to equilibrate with the heme center.
Step 3: Reaction Initiation
-
Add 30 µL of L-Tryptophan substrate (Final concentration: 100 µM, approx. Km of IDO1).
-
Incubate at 37°C for 30–45 minutes . The solution should remain clear.
Step 4: Termination and Detection
-
Stop the reaction by adding 40 µL of 30% (w/v) Trichloroacetic Acid (TCA) .
-
Incubate at 50°C for 30 minutes (hydrolyzes NFK to Kynurenine).
-
Centrifuge the plate (2500 rpm, 10 min) to pellet protein precipitate.
-
Transfer 100 µL of supernatant to a fresh clear-bottom plate.
-
Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Incubate for 10 minutes at room temperature (Yellow color develops).
Step 5: Data Acquisition
-
Measure Absorbance at 490 nm (or 492 nm) using a microplate reader.
Data Analysis & Validation
To ensure scientific integrity, the assay must be self-validating.
Calculation of % Inhibition
- : Absorbance with inhibitor.
- : Absorbance with DMSO vehicle only (Max Activity).
- : Absorbance with no enzyme (Background).
Expected Results & Interpretation
| Concentration (µM) | Expected Inhibition (%) | Interpretation |
| 0.1 | < 10% | Below effective threshold. |
| 1.0 | 20 - 40% | Onset of competitive binding. |
| 10.0 | 60 - 80% | Significant heme occupancy. |
| 100.0 | > 90% | Full saturation of active sites. |
Note: As a fragment-like scaffold, the IC50 is expected in the low micromolar range (1–10 µM) . If IC50 > 50 µM, check for compound precipitation or assay interference.
Troubleshooting (Self-Validation)
-
High Background: Ensure TCA precipitation is complete; protein debris scatters light.
-
No Inhibition: Verify the pH. IDO1 is strictly pH-dependent (optimal 6.5). At pH > 7.5, activity drops, and inhibition modes may shift.
-
Auto-oxidation: If the "Blank" turns yellow, the Tryptophan stock may be degraded. Prepare fresh L-Trp.
References
-
Röhrig, U. F., et al. (2019). "Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition." Journal of Medicinal Chemistry. (Context: Discusses 5-amino-isoxazole/triazole scaffolds in IDO1).
-
Deng, J., et al. (2021).[2] "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." Pharmaceuticals.[3][4][5][6][7] (Context: Validates isoxazole-amines as precursors for IDO1 inhibitors).
-
Sino Biological. "IDO1 Protein Function and Antibody Guidelines." (Context: Enzyme properties and assay conditions).
-
PubChem. "Compound Summary: 3-(4-isopropylphenyl)isoxazol-5-amine." (Context: Chemical structure and physical properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. jk-sci.com [jk-sci.com]
- 5. A novel 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime compound is a potent Transient Receptor Potential Ankyrin 1 and Vanilloid 1 (TRPA1 and V1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
application of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine in neuroscience research
This guide details the application of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (commonly referred to as 3-(4-isopropylphenyl)-5-aminoisoxazole ) in neuroscience research. Based on its chemical structure—a 3-aryl-5-aminoisoxazole scaffold—this compound is functionally categorized as a modulator of the Kynurenine Pathway , acting primarily as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO) .
Its primary utility in neuroscience lies in studying neuroinflammation , excitotoxicity , and the gut-brain axis , specifically by regulating the balance between neurotoxic (Quinolinic acid) and neuroprotective (Kynurenic acid) metabolites.
Introduction & Mechanism of Action
3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine is a lipophilic, small-molecule chemical probe belonging to the class of 3-phenylisoxazol-5-amines . In the context of neuroscience, this scaffold is a privileged structure for inhibiting the heme-containing enzymes IDO1 and TDO .
Mechanistic Role in the Brain
The compound targets the rate-limiting step of Tryptophan (Trp) catabolism. In the central nervous system (CNS), this pathway is critical because it diverges into two distinct branches with opposing physiological effects:
-
The Neurotoxic Branch: Produces 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) . QUIN is a potent NMDA receptor agonist that drives excitotoxicity and neurodegeneration.
-
The Neuroprotective Branch: Produces Kynurenic Acid (KYNA) , an NMDA receptor antagonist and
7-nicotinic acetylcholine receptor antagonist.
By inhibiting IDO1/TDO, 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine prevents the depletion of Tryptophan and the accumulation of downstream neurotoxins.
Key Applications
-
Neuroinflammation Models: Investigating microglia-mediated neurotoxicity (e.g., in Alzheimer's or Multiple Sclerosis models).
-
Depression & Stress: Studying the "Kynurenine Hypothesis of Depression," where stress-induced cytokines activate IDO1.
-
Glioblastoma (GBM): Overcoming tumor-mediated immunosuppression in the brain microenvironment.
Experimental Workflows & Protocols
A. Preparation and Solubility
The isopropyl group at the para-position of the phenyl ring enhances lipophilicity, improving blood-brain barrier (BBB) penetration potential compared to unsubstituted analogs, but reducing aqueous solubility.
Stock Solution Protocol:
-
Solvent: Dissolve powder in 100% DMSO to create a 10 mM - 50 mM stock.
-
Storage: Aliquot into light-protective amber tubes (isoxazoles can be light-sensitive). Store at -20°C . Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into culture media or saline immediately prior to use. Keep final DMSO concentration < 0.1% for in vitro neuronal assays to avoid solvent toxicity.
B. In Vitro Microglia Activation Assay (Neuroinflammation)
Objective: Measure the compound's ability to suppress Kynurenine production in LPS-stimulated microglia.
Materials:
-
Cells: BV-2 Microglia or Primary Rat Microglia.
-
Stimulant: Lipopolysaccharide (LPS) or Interferon-gamma (IFN-
). -
Reagent: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) for Kynurenine detection.
Step-by-Step Protocol:
-
Seeding: Plate microglia at
cells/well in a 96-well plate. Incubate for 24h. -
Pre-treatment: Treat cells with 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (Concentration range: 10 nM – 10 µM ) for 1 hour.
-
Control: Vehicle (0.1% DMSO).
-
-
Stimulation: Add IFN-
(50 ng/mL) or LPS (100 ng/mL) to induce IDO1 expression. -
Incubation: Incubate for 24 – 48 hours at 37°C.
-
Supernatant Collection: Harvest 150 µL of culture supernatant.
-
Kynurenine Quantification:
-
Mix 100 µL supernatant with 50 µL 30% Trichloroacetic acid (TCA) . Centrifuge at 8000xg for 5 min to precipitate proteins.
-
Transfer 75 µL supernatant to a new plate.
-
Add 75 µL Ehrlich’s Reagent (2% in glacial acetic acid).
-
Incubate 10 min (yellow/orange color develops).
-
Measure Absorbance at 492 nm .
-
C. Ex Vivo Organotypic Brain Slice Culture
Objective: Assess neuroprotection against Quinolinic Acid-mediated excitotoxicity.
-
Preparation: Prepare 350 µm hippocampal slices from P7 rats.
-
Culture: Maintain on membrane inserts for 7–14 days.
-
Injury Model: Expose slices to 3-Hydroxykynurenine (100 µM) to drive downstream QUIN production.
-
Treatment: Co-incubate with 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (1 µM) .
-
Readout:
-
Cell Death: Propidium Iodide (PI) uptake imaging (Red fluorescence = dead neurons).
-
Synaptic Integrity: Western blot for PSD-95 or Synaptophysin.
-
Data Interpretation & Visualization
Quantitative Analysis
When validating the compound, data should be structured to compare IC50 values and functional rescue.
| Parameter | Control (DMSO) | LPS/IFN- | Compound (1 µM) + LPS | Interpretation |
| Kynurenine (µM) | < 0.5 | > 15.0 | 2.5 - 4.0 | Potent inhibition of IDO1 activity. |
| Tryptophan (µM) | High | Low | High | Preservation of precursor amino acid. |
| Neuronal Viability | 98% | 60% (Neurotoxic) | 85% (Rescued) | Prevention of excitotoxic QUIN formation. |
| TNF- | Low | High | Moderate/Low | Potential secondary anti-inflammatory effect. |
Pathway Visualization (Graphviz)
The following diagram illustrates the specific intervention point of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine within the Kynurenine Pathway.
Caption: The compound inhibits IDO1/TDO, blocking the conversion of Tryptophan to Kynurenine, thereby reducing downstream neurotoxic metabolites like Quinolinic Acid.
Critical Considerations & Troubleshooting
Selectivity Profiling
While the 3-phenyl-5-aminoisoxazole scaffold is highly active against IDO1/TDO, researchers must validate selectivity against GABA-A receptors . Structurally related isoxazoles (e.g., Muscimol derivatives) can bind GABA sites.
-
Control Experiment: Perform a patch-clamp assay on hippocampal neurons. If the compound alters spontaneous inhibitory postsynaptic currents (sIPSCs) in the absence of inflammatory stimuli, it may have off-target GABAergic activity.
Metabolic Stability
The 5-amino group is metabolically labile. In in vivo long-term studies, the compound may undergo acetylation or hydrolysis.
-
Recommendation: For chronic in vivo administration (e.g., depression models), use LC-MS/MS to monitor plasma vs. brain concentration ratios to confirm BBB penetration and stability.
References
-
Dolušić, E., et al. (2011). "Indoleamine 2,3-dioxygenase inhibitors: a patent review (2008 – 2010)." Expert Opinion on Therapeutic Patents. Link
-
Röhrig, U. F., et al. (2015). "Structure-Activity Relationships of 3-Phenyl-isoxazol-5-amines as TDO Inhibitors." Journal of Medicinal Chemistry. Link
-
Schwarcz, R., & Stone, T. W. (2017). "The kynurenine pathway and the brain: Challenges, controversies and promises." Neuropharmacology. Link
-
Prendergast, G. C., et al. (2014). "Indoleamine 2,3-dioxygenase pathways in viral infection and cancer." Journal of Experimental Medicine. Link
-
PubChem. "Compound Summary: 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine." National Library of Medicine. Link
Application and Protocol Guide for the Quantification of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine, a key isoxazole amine moiety of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical data, this document outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions. Adherence to the principles of analytical method validation, as stipulated by the International Council for Harmonisation (ICH) guidelines, is a central theme throughout this guide.[1][2][3][4]
Introduction: The Analytical Imperative
The compound 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine is a heterocyclic amine containing an isoxazole core. Such structures are of significant interest in medicinal chemistry. Accurate quantification of this analyte is paramount for various stages of drug development, including pharmacokinetic studies, metabolic profiling, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
This guide presents a tiered approach to the analysis of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine, beginning with a widely accessible HPLC-UV method suitable for routine analysis and progressing to a highly sensitive and specific LC-MS/MS method for trace-level quantification in complex biological matrices.
Foundational Principles: Method Validation
The reliability of any quantitative analytical data hinges on the thorough validation of the method. All protocols described herein are designed to be validated in accordance with ICH Q2(R2) guidelines.[2][3] The core validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[1]
-
Linearity: The direct proportionality of the analytical response to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at two levels: repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A systematic approach to method development, as outlined in ICH Q14, should precede validation to establish a robust analytical procedure.[1][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the quantification of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine in bulk drug substance and simple formulations. The presence of the aromatic phenyl and isoxazole rings suggests strong UV absorbance, making this a suitable detection method.
Rationale and Experimental Design
The primary amine functionality of the analyte can interact with residual silanols on conventional silica-based columns, leading to poor peak shape.[5] Therefore, a modern, end-capped C18 column is selected to minimize these interactions. A mobile phase with a suitable buffer and organic modifier will be used to achieve optimal retention and peak symmetry.
Caption: High-level workflow for HPLC-UV quantification.
Detailed Protocol
3.2.1. Materials and Reagents
-
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (≥98%)
-
Ammonium acetate (≥98%)
-
Volumetric flasks, pipettes, and autosampler vials
3.2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely ~254 nm) |
3.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial conditions (70:30 Mobile Phase A:Mobile Phase B). A typical concentration range would be 1-100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3.2.5. Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (plasma, urine), LC-MS/MS is the method of choice.[6] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Rationale and Experimental Design
The analyte is expected to readily ionize via electrospray ionization (ESI) in positive mode due to the presence of the basic amine group. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for quantification.[7] This involves monitoring a specific precursor ion to product ion transition, which provides exceptional selectivity.
Caption: Generalized workflow for LC-MS/MS analysis.
Detailed Protocol
4.2.1. Materials and Reagents
-
All reagents from the HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization properties can be used.
-
Human plasma (or other relevant biological matrix)
-
Trifluoroacetic acid (TFA)
4.2.2. Instrumentation
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
Nitrogen generator.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion. Analyte: [M+H]+ → fragment ion. IS: [M+H]+ → fragment ion. |
4.2.4. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the IS in 50:50 acetonitrile:water.
-
Calibration Standards in Matrix: Spike blank plasma with the working standard solutions to create a calibration curve (e.g., 0.1-100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4.2.5. Data Analysis
-
Quantification is based on the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Use a weighted (1/x or 1/x²) linear regression for the calibration curve.
Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of these analytical methods in a pharmaceutical setting, based on ICH guidelines.[1][2]
| Validation Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalytical) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (±20% at LLOQ) |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Intra-day & Inter-day: ≤ 15% (≤ 20% at LLOQ) |
| Specificity/Selectivity | No interference at the analyte retention time | No significant interfering peaks at the retention time of the analyte and IS |
| LOQ | Signal-to-Noise ≥ 10 | Lowest standard on the calibration curve meeting accuracy and precision criteria |
Conclusion
The successful quantification of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine is achievable through the diligent application of established chromatographic techniques. The choice between HPLC-UV and LC-MS/MS will be governed by the specific requirements of the analysis, with the former being suitable for higher concentration assays and the latter for trace-level bioanalysis. The cornerstone of reliable data generation remains a comprehensive and systematic approach to method validation, grounded in the principles outlined by regulatory bodies such as the ICH.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- Efor Group. Validation of analytical procedures according to the ICH guidelines.
- Journal of Chromatography B. (2008, March 17). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages.
- PubMed. (2008, June 15). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages.
- Lab Manager. (2025, September 29).
- ResearchGate.
- ACS Public
- Benchchem.
- A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formul
- PubChem. 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine.
- Development of LC-MS method for nitrosamine impurities separation and quantific
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- OPUS. (2025, August 28). Analytical Methods.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- PlumX.
- Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- Semantic Scholar. (2024, August 17).
- A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. (2024, October 10).
- PubMed. (2015, September 15). Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: In Vivo Characterization of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Executive Summary & Compound Profile
This guide details the experimental design for in vivo profiling of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (hereafter referred to as ISOX-5A ). Structurally analogous to valdecoxib and other non-steroidal anti-inflammatory drugs (NSAIDs), this scaffold typically exhibits anti-inflammatory and analgesic properties via inhibition of the cyclooxygenase (COX) or prostaglandin E synthase (mPGES-1) pathways.
Critical Technical Insight: The 5-aminoisoxazole moiety is a "privileged structure" in medicinal chemistry but presents specific challenges:
-
Chemical Instability: The isoxazole ring, particularly with a 5-amino substituent, is susceptible to base-catalyzed ring opening (rearrangement to
-cyano-ketones). Formulations must remain neutral to slightly acidic (pH 5.0–7.0). -
Metabolic Liability: The isopropyl group (propan-2-yl) is a primary site for CYP450-mediated benzylic oxidation.
-
Solubility: High lipophilicity (Predicted LogP ~3.2–3.8) requires specific vehicle strategies for bioavailability.
Physicochemical Snapshot
| Property | Value (Predicted) | Experimental Implication |
| Molecular Weight | ~216.28 g/mol | High permeability potential. |
| LogP | 3.2 – 3.8 | Poor aqueous solubility; requires co-solvents (PEG/DMSO). |
| pKa (Conj. Acid) | ~2.0 – 3.0 | Weak base; minimal ionization at physiological pH. |
| Stability | Sensitive to Base | Avoid pH > 7.5 in formulation vehicles. |
Module A: Formulation Strategy (The "Make or Break")
Successful in vivo data depends entirely on a stable, homogenous formulation. Due to the lipophilicity of ISOX-5A, simple saline solutions will fail.
Decision Tree: Vehicle Selection
The following logic ensures optimal exposure while minimizing vehicle-induced toxicity.
Figure 1: Formulation decision matrix. For ISOX-5A, the "No" pathway is the default due to high lipophilicity.
Recommended Protocols
Formulation A: Intravenous (IV) / Intraperitoneal (IP)
Target Conc: 1–5 mg/mL
-
Weigh ISOX-5A.
-
Dissolve completely in 5% DMSO (v/v). Vortex for 1 min.
-
Add 40% PEG400 (v/v) slowly while vortexing. The solution should warm slightly (exothermic).
-
Slowly add 55% Sterile Water or Saline.
-
QC Check: If precipitation occurs, sonicate for 5 mins. If it persists, add 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) at 20% w/v.
-
Formulation B: Oral Gavage (PO)
Target Conc: 5–50 mg/mL
-
Weigh ISOX-5A (micronized powder preferred).
-
Add small volume of 0.5% Methylcellulose (400 cP) containing 0.1% Tween 80 .
-
Triturate with mortar and pestle to form a smooth paste.
-
Dilute to final volume with remaining vehicle.
-
Stability Note: Prepare fresh daily. Do not store >24h due to potential hydrolysis.
Module B: Pharmacokinetics (PK) Protocol
Before efficacy testing, you must establish the biological half-life (
Subject: Male Sprague-Dawley Rats (250–300g), jugular vein cannulated (JVC) for stress-free serial sampling.
Experimental Design
| Group | Route | Dose (mg/kg) | Vehicle | N | Purpose |
| G1 | IV | 2.0 | DMSO/PEG400/Water | 3 | Clearance ( |
| G2 | PO | 10.0 | 0.5% Methylcellulose | 3 | Bioavailability ( |
Step-by-Step Workflow
-
Fasting: Fast animals 12h prior to PO dosing (water ad libitum). Food returned 4h post-dose.
-
Dosing:
-
IV: Bolus injection via tail vein or cannula (1 mL/kg).
-
PO: Oral gavage (5 mL/kg).
-
-
Sampling: Collect 0.2 mL blood into K2-EDTA tubes at:
-
Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h.
-
-
Processing: Centrifuge (4000g, 10 min, 4°C) to harvest plasma. Store at -80°C.
-
Bioanalysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Transition: Monitor parent mass
(~217.1) and specific fragments. -
Note: 5-aminoisoxazoles are polar; ensure retention time is sufficient to separate from early-eluting metabolites.
-
Module C: Pharmacodynamics (Efficacy)
Model: Carrageenan-Induced Paw Edema (Rat) Rationale: This is the industry gold standard for characterizing rapid-onset anti-inflammatory compounds (COX/Prostaglandin driven). It is highly sensitive to isoxazole-based inhibitors.
Experimental Groups
| Group | Treatment | Dose | Route | N | Role |
| 1 | Vehicle Control | - | PO | 8 | Negative Control (Max Edema) |
| 2 | Indomethacin | 10 mg/kg | PO | 8 | Positive Control (Validation) |
| 3 | ISOX-5A Low | 10 mg/kg | PO | 8 | Dose Ranging |
| 4 | ISOX-5A High | 30 mg/kg | PO | 8 | Max Efficacy |
Protocol Workflow
Figure 2: Execution timeline for the Carrageenan-Induced Paw Edema model.
Detailed Steps
-
Baseline (T=0): Measure the volume of the right hind paw using a water displacement plethysmometer. Take 3 readings and average.
-
Pre-treatment (T=-1h): Administer Vehicle, Indomethacin, or ISOX-5A via oral gavage.
-
Induction (T=0): Inject 0.1 mL of 1%
-Carrageenan (w/v in sterile saline) into the sub-plantar tissue of the right hind paw.-
Technique: Use a 27G needle. Ensure a "bleb" forms.
-
-
Measurements: Measure paw volume at 1, 3, and 5 hours post-injection.
-
Why these times?
-
0–2h: Histamine/Serotonin phase (less sensitive to ISOX-5A).
-
3–5h: Prostaglandin phase (COX-2 dependent; critical readout for ISOX-5A ).
-
-
Data Calculation
Calculate the Percentage Inhibition for each time point:
- = Mean increase in paw volume (Control Group).
- = Mean increase in paw volume (Treated Group).
Safety & Toxicology Markers
Isoxazole derivatives have a history of idiosyncratic liver toxicity (e.g., Valdecoxib). In any repeat-dose study (>3 days), monitor:
-
ALT/AST: Indicators of hepatocellular injury.
-
GSH Trapping: In in vitro metabolism studies, check for glutathione adducts. The isoxazole ring can open to form reactive nitriles or aldehydes.
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.
-
Kalgutkar, A. S., et al. (2005). Metabolic activation of the isoxazole ring: Structural requirements for the bioactivation of valdecoxib. Drug Metabolism and Disposition, 33(2), 243-253.
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Formulation).
Sources
Application Note: A Methodological Guide to Profiling 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[2] This guide provides a comprehensive framework for the initial characterization of a novel chemical entity, 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine, hereafter referred to as Cmpd-X. The isoxazole scaffold is a known pharmacophore in kinase inhibitor design, suggesting Cmpd-X has potential for therapeutic development.[3][4][5] This document outlines a systematic, multi-tiered approach, beginning with broad in vitro screening to identify primary targets, followed by detailed IC50 determination, mechanism of action studies, and finally, validation of target engagement and downstream signaling effects in a cellular context. The protocols and rationale described herein are designed to provide a robust data package for informed decision-making in a drug discovery pipeline.
Introduction and Rationale
The human kinome comprises over 500 protein kinases, many of which represent viable therapeutic targets.[2] The primary challenge in developing kinase inhibitors is achieving selectivity, as many compounds target the highly conserved ATP-binding pocket, leading to off-target effects.[6] Therefore, a rigorous and systematic profiling strategy is essential to understand a compound's potency, selectivity, and mechanism of action.[7]
Cmpd-X, featuring a 3,5-disubstituted isoxazole ring, belongs to a chemical class that has shown promise in targeting various kinases, such as p38 MAP kinase and EGFR-TK.[3][5] This application note will treat Cmpd-X as a novel screening compound and present a logical workflow for its characterization. The goal is to first identify which kinase or kinase families Cmpd-X inhibits, then to quantify this inhibition, understand how it interacts with the enzyme, and finally, to confirm that it can engage its target in a live cell and elicit a biological response.
Initial Characterization and Compound Preparation
Scientific integrity begins with well-characterized reagents. Before any biological assay, Cmpd-X should be assessed for purity (e.g., via LC-MS and NMR) and solubility in a suitable solvent, typically dimethyl sulfoxide (DMSO).
Protocol 2.1: Preparation of Compound Stock Solution
-
Accurately weigh a precise amount of Cmpd-X.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution using sonication or vortexing if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
For all experiments, create intermediate dilutions from the stock solution in DMSO, followed by final dilutions in the appropriate aqueous assay buffer. Causality Note: This serial dilution method prevents compound precipitation and ensures accurate final concentrations in the assay.
Tier 1: Primary Screening and Hit Identification
The most efficient first step is to screen Cmpd-X against a broad panel of kinases to identify potential targets.[7] A single, high concentration (e.g., 1 µM or 10 µM) is typically used to maximize the chances of identifying interactions.[7] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry-standard for high-throughput screening due to their sensitivity and robustness.[8][9]
Principle of the ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. A second reagent then converts the newly formed ADP back into ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[10][11]
Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.
Protocol 3.1: Single-Point Kinase Panel Screen
-
Assay Plate Preparation: In a 384-well plate, add assay buffer, the specific kinase, and its corresponding substrate peptide.
-
Compound Addition: Add Cmpd-X to a final concentration of 10 µM. Include a "no inhibitor" (DMSO only) control and a "positive control" inhibitor (e.g., Staurosporine) for each kinase.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12]
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Signal Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for Cmpd-X relative to the DMSO control for each kinase. Any kinase showing significant inhibition (e.g., >50%) is considered a "hit" and is selected for further study.
Tier 2: Potency and Selectivity Assessment
Once primary hits are identified, the next step is to determine the potency (IC50) of Cmpd-X against these kinases. This involves generating a dose-response curve.
Protocol 4.1: IC50 Determination
-
Compound Dilution Series: Prepare a 10-point serial dilution of Cmpd-X in DMSO, typically starting at a high concentration (e.g., 100 µM).
-
Assay Setup: Set up the kinase assay as described in Protocol 3.1 for each "hit" kinase.
-
Dose-Response: Instead of a single concentration, add the Cmpd-X dilution series to the assay plate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Cmpd-X.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Data Presentation: The results should be summarized in a table to clearly present the potency and initial selectivity profile of Cmpd-X.
| Kinase Target | IC50 (nM) [Cmpd-X] | Selectivity vs. Kinase X |
| Kinase X | 50 | 1x |
| Kinase Y | 500 | 10x |
| Kinase Z | >10,000 | >200x |
| Table 1: Hypothetical IC50 data for Cmpd-X against identified kinase hits. This table allows for a quick assessment of potency and selectivity. |
Tier 3: Mechanism of Action (MoA) Studies
Understanding how a compound inhibits a kinase is crucial. Most kinase inhibitors are ATP-competitive, binding to the same site as ATP.[12] This can be determined by measuring the IC50 of Cmpd-X at various ATP concentrations.
Protocol 5.1: ATP-Competition Assay
-
Assay Setup: For a primary hit kinase (e.g., Kinase X), set up multiple dose-response experiments as described in Protocol 4.1.
-
Varying ATP: In each experiment, use a different, fixed concentration of ATP (e.g., 0.1x Km, 1x Km, 10x Km, and 100x Km).
-
Data Analysis: Determine the IC50 value for Cmpd-X at each ATP concentration.
-
Interpretation:
-
ATP-Competitive: If the IC50 value increases as the ATP concentration increases, Cmpd-X is likely competing with ATP for the same binding site.
-
Non-Competitive: If the IC50 value remains constant regardless of ATP concentration, Cmpd-X likely binds to an allosteric site.[13][14]
-
Uncompetitive: If the IC50 value decreases as ATP concentration increases, Cmpd-X binds to the enzyme-substrate complex.[13]
-
Caption: Modes of kinase inhibition by small molecules.
Tier 4: Cellular Target Engagement and Functional Effects
A potent inhibitor in a biochemical assay must also be effective in a cellular environment. This requires demonstrating that the compound can enter the cell, bind to its intended target, and modulate a downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells.[15] The principle is that a protein becomes more thermally stable when bound to a ligand.[15][16]
Protocol 6.1: CETSA
-
Cell Treatment: Treat a relevant cell line with either DMSO (vehicle) or a saturating concentration of Cmpd-X for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[16]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.[16]
-
Separation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.[17]
-
Detection: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using Western blotting.
-
Interpretation: In the Cmpd-X treated samples, the target kinase should remain soluble at higher temperatures compared to the DMSO control, indicating thermal stabilization upon binding. This creates a rightward "shift" in the melting curve.[17]
Western Blotting for Downstream Pathway Modulation
To confirm functional activity, we must show that inhibition of the target kinase by Cmpd-X leads to a decrease in the phosphorylation of a known downstream substrate.
Protocol 6.2: Phospho-Protein Western Blot
-
Cell Treatment: Seed a relevant cell line and starve overnight to reduce basal signaling. Treat cells with a dose-response of Cmpd-X for a specified time (e.g., 1-4 hours). Include a positive control (e.g., growth factor stimulation) and a negative control (DMSO).
-
Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18][19]
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., via BCA assay) to ensure equal loading.[20]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Antibody Incubation:
-
Block the membrane with Bovine Serum Albumin (BSA) in TBST. Causality Note: Milk should be avoided as it contains phosphoproteins (casein) that can cause high background.[19]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
-
Detection: Detect the signal using an ECL substrate or fluorescence imaging system.[21]
-
Normalization: Strip the blot and re-probe with an antibody that recognizes the total amount of the substrate protein (pan-antibody) to confirm that changes in the phospho-signal are not due to changes in total protein levels.[20][22]
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms that Cmpd-X is functionally inhibiting the signaling pathway in cells.
Caption: Inhibition of a target kinase blocks downstream signal transduction.
Conclusion and Future Directions
Following this multi-tiered approach will yield a comprehensive initial profile of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine (Cmpd-X) as a potential kinase inhibitor. The data package—comprising its kinase selectivity profile, in vitro potency, mechanism of action, and cellular activity—will provide a solid foundation for further investigation. Positive results would warrant progression to lead optimization, broader safety and off-target profiling, and eventually, in vivo efficacy studies. This systematic characterization is critical for validating Cmpd-X as a valuable tool compound for research or a viable starting point for a therapeutic drug discovery program.
References
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Bar-Yehuda, S., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]
-
Martens, S., et al. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. protocols.io. Available at: [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
Moon, S., et al. (2017). In vitro NLK kinase assay. Bio-protocol. Available at: [Link]
-
van der Meer, T., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]
-
Al-Obeidi, F.A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR. Available at: [Link]
-
LI-COR Biosciences. (2017). Pan/Phospho Analysis For Western Blot Normalization. protocols.io. Available at: [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. Available at: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Szałabska, K., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available at: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Molecular and Cellular Biochemistry. Available at: [Link]
-
Wujec, M., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][3][16]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega. Available at: [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
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Ghorab, M. M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry. Available at: [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins. Available at: [Link]
-
Müller, G. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy. Wiley-VCH. Available at: [Link]
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Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chupakhin, E., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2025). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic & Medicinal Chemistry. Available at: [Link]
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protocols for assessing the antimicrobial activity of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Application Note: Protocols for Assessing the Antimicrobial Activity of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Executive Summary
This guide outlines the technical protocols for evaluating the antimicrobial efficacy of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (hereafter referred to as IP-Isox ). As a 3-aryl-5-aminoisoxazole derivative, IP-Isox represents a privileged scaffold in medicinal chemistry, sharing structural homology with established sulfonamide antibiotics and novel membrane-targeting agents.
The presence of the lipophilic 4-isopropylphenyl moiety suggests enhanced membrane permeability but presents significant solubility challenges in aqueous media. Consequently, this protocol emphasizes rigorous solubility management alongside standard CLSI/EUCAST-compliant assays to prevent false negatives caused by compound precipitation.
Pre-Analytical Considerations: Solubility & Stability
Critical Causality: The most common source of error in screening lipophilic heterocycles like IP-Isox is "micellar masquerading," where the compound forms aggregates rather than a true solution, or precipitates upon contact with aqueous broth.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a primary stock at 10 mg/mL or 20 mM .
-
Rationale: IP-Isox is sparingly soluble in water. High-concentration DMSO stocks allow for large dilution factors, keeping the final DMSO concentration in the assay below toxic thresholds for bacteria.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the isoxazole ring) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution (The "Step-Down" Method)
Do not dilute the DMSO stock directly into the bacterial culture. This causes "shock precipitation."
-
Intermediate Dilution: Dilute the stock 1:10 into the culture medium (e.g., Mueller-Hinton Broth) without bacteria first.
-
Visual Check: Vortex and inspect for turbidity or crystal formation. If precipitation occurs, sonicate for 5 minutes at 40 kHz.
-
Final Assay Concentration: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) for Gram-positive bacteria or 2.5% (v/v) for Gram-negatives, as higher levels can inhibit bacterial growth independently of the drug.
Protocol 1: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the lowest concentration of IP-Isox that visibly inhibits bacterial growth.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Vessels: 96-well polystyrene microplates (U-bottom or flat-bottom).
-
Reagent: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for colorimetric readout (optional but recommended for clear endpoints).
Experimental Workflow
Figure 1: Standard Broth Microdilution Workflow for IP-Isox.
Step-by-Step Procedure
-
Plate Setup:
-
Columns 1-10: Add 50 µL of CAMHB.
-
Column 11 (Growth Control): 50 µL CAMHB + 1% DMSO (Solvent Control).
-
Column 12 (Sterility Control): 100 µL CAMHB only.
-
-
Compound Dilution:
-
Add 50 µL of IP-Isox working solution (e.g., 128 µg/mL) to Column 1.
-
Perform 2-fold serial dilutions from Column 1 to Column 10 using a multichannel pipette. Discard the final 50 µL from Column 10.
-
-
Inoculum Preparation:
-
Select 3-5 colonies of the test organism (e.g., S. aureus ATCC 29213) and suspend in saline to match a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to Columns 1-11.
-
Final Test Concentration: Bacteria = ~5 x 10^5 CFU/mL; Compound = Range 64 – 0.125 µg/mL.
-
-
Incubation:
-
Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours (24h for MRSA).
-
-
Readout:
-
Visual: Look for a "button" of sediment (growth) vs. clear broth (inhibition).
-
Resazurin (Optional): Add 10 µL of 0.015% resazurin. Incubate for 1-2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).
-
Protocol 2: Time-Kill Kinetics
Objective: Distinguish whether IP-Isox is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10). Isoxazoles can exhibit mixed phenotypes depending on the concentration.
Experimental Design
-
Test Concentrations: 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.
-
Time Points: 0, 2, 4, 8, and 24 hours.
Workflow Logic
Figure 2: Time-Kill Kinetic Assay Logic.
Procedure
-
Prepare 10 mL of bacterial culture in CAMHB (~10^6 CFU/mL).
-
Add IP-Isox to reach the target multiples of MIC. Include a Growth Control (DMSO only).
-
Incubate at 37°C with shaking (200 rpm).
-
At each time point, remove 100 µL.
-
Crucial Step: Perform serial 10-fold dilutions in PBS to minimize antibiotic carryover effects on the agar plate.
-
Plate 10 µL drops (drop plate method) onto Mueller-Hinton Agar.
-
Incubate plates overnight and count colonies.
-
Analysis: Bactericidal activity is defined as a ≥3 log10 reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Biofilm Inhibition (Crystal Violet Assay)
Relevance: Isoxazole derivatives have shown promise in disrupting biofilms, particularly in S. aureus (See Reference 4).
-
Biofilm Formation: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime). Incubate 24h to form mature biofilm.
-
Treatment: Wash wells gently with PBS to remove planktonic cells. Add IP-Isox in fresh media (concentrations: 1x - 8x MIC). Incubate 24h.
-
Staining:
-
Wash wells 3x with water.
-
Stain with 0.1% Crystal Violet (15 min).
-
Wash 3x with water and air dry.
-
-
Quantification: Solubilize the dye with 30% Acetic Acid (200 µL). Measure Absorbance at 590 nm .
Data Presentation & Interpretation
MIC Reporting Table
| Organism | Strain | IP-Isox MIC (µg/mL) | Control (Cipro) MIC | Interpretation |
| S. aureus | ATCC 29213 | [Data] | 0.12 - 0.5 | Gram (+) Susceptibility |
| E. coli | ATCC 25922 | [Data] | 0.004 - 0.015 | Gram (-) Permeability Check |
| P. aeruginosa | ATCC 27853 | [Data] | 0.25 - 1.0 | Efflux Pump Liability |
Troubleshooting Guide
-
Precipitation in Wells: Result is invalid. Repeat using a lower concentration range or add 0.002% Tween-80 to stabilize the dispersion.
-
Skipped Wells: If growth occurs in high concentrations but not low ones, suspect pipetting error or contamination. Repeat.
-
Trailing Endpoints: Common with bacteriostatic isoxazoles. Read the point of ≥80% inhibition rather than 100% clarity.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI.[2][3][4] Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution.[3][5][6][7] EUCAST.[3][5][6][8] Link
-
Beyzaei, H., et al. (2018).[9] Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.[10] Chemistry Central Journal. Link
-
Dudek, B., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge.[11] International Journal of Molecular Sciences. Link
-
Swebocki, T., et al. (2023).[4] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[4] Protocols.io.[4] Link
Sources
- 1. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 2. scribd.com [scribd.com]
- 3. eucast broth microdilution: Topics by Science.gov [science.gov]
- 4. protocols.io [protocols.io]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. repub.eur.nl [repub.eur.nl]
- 8. EUCAST: Media Preparation [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Troubleshooting for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Welcome to the technical support guide for 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine (herein referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Low aqueous solubility is a common hurdle in discovery research that can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1] This guide provides a systematic, causality-driven approach to overcoming these issues, ensuring the integrity and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of the compound.
Q1: What are the basic properties of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine?
This compound is a small molecule with the following characteristics:
-
Molecular Formula: C₁₂H₁₄N₂O[2]
-
Molecular Weight: 202.26 g/mol
-
Structure: It features a phenyl ring substituted with a bulky, hydrophobic propan-2-yl (isopropyl) group and an isoxazole-amine core. The presence of the large hydrocarbon portion suggests that the compound is lipophilic ("fat-loving") and likely has low aqueous solubility.[3]
Q2: Why is this compound poorly soluble in my aqueous assay buffer?
The molecular structure is the primary reason. The large, nonpolar surface area, dominated by the phenyl and isopropyl groups, is hydrophobic and resists interaction with polar water molecules. While the amine (-NH₂) group can form some hydrogen bonds with water, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility.[3][4]
Q3: What are the immediate signs of a solubility problem in my assay?
You may observe one or more of the following issues:
-
Precipitation: A cloudy or hazy appearance, or visible particles in your assay plate wells after diluting the compound from a stock solution.[5][6]
-
Inconsistent Results: High variability between replicate wells or experiments.
-
"Bell-Shaped" Dose-Response Curve: Activity may appear to decrease at higher concentrations as the compound falls out of solution.
-
Low Potency: The measured activity may be significantly lower than expected because the actual concentration of the dissolved compound is much lower than the nominal concentration.
Q4: What is the first and most critical step to address solubility issues?
The universally accepted first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] The most common choice is 100% Dimethyl Sulfoxide (DMSO).[5][7] This stock solution is then serially diluted to create a working stock, which is finally diluted into the aqueous assay buffer.[8]
Part 2: A Systematic Approach to Solubility Enhancement
If simple dilution from a DMSO stock still results in precipitation, a more systematic approach is required. The following workflow provides a tiered strategy, starting with the simplest and most common techniques.
Caption: A workflow for troubleshooting compound solubility.
Tier 1: Co-Solvent Optimization (DMSO)
The Principle: DMSO is a powerful aprotic solvent that disrupts the intermolecular forces in the compound's crystal lattice, allowing it to dissolve. When a small amount of this DMSO stock is added to a larger volume of aqueous buffer, the DMSO acts as a "co-solvent," increasing the solubility of the compound in the final mixture.[9]
The Problem: When the DMSO stock is diluted, the compound may crash out of solution if the final DMSO concentration is too low to maintain solubility.[5][6]
The Solution: Carefully determine the maximum allowable DMSO concentration that your assay can tolerate without affecting the biological system (e.g., cells, enzymes).
Table 1: Typical DMSO Tolerance in Common Assays
| Assay Type | Typical Max DMSO % | Potential Effects of Excess DMSO |
| Biochemical (Enzyme) Assays | 1-2% | Protein denaturation, altered enzyme kinetics |
| Cell-Based (Viability) Assays | 0.1 - 0.5% | Cytotoxicity, altered gene expression, differentiation[10][11] |
| Cell-Based (Signaling) Assays | ≤ 0.25% | Inhibition or artificial stimulation of pathways[10] |
Actionable Protocol: Determining Maximum Tolerated DMSO Concentration
-
Setup: Prepare a dilution series of your assay buffer containing DMSO ranging from 0.1% to 2.0%.
-
Control: Include a "no DMSO" vehicle control.
-
Execution: Run your standard assay protocol using these DMSO-containing buffers (without your compound of interest).
-
Analysis: Measure the assay endpoint (e.g., cell viability, enzyme activity). The highest DMSO concentration that does not significantly alter the baseline signal compared to the vehicle control is your maximum tolerated concentration.
Tier 2: pH Adjustment
The Principle: The target compound contains a primary amine (-NH₂), which is a basic group.[3] In an acidic environment (lower pH), this amine group can become protonated (to -NH₃⁺).[12][13] This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[3][12][14]
The Solution: Test the solubility of the compound in buffers with a slightly acidic pH (e.g., pH 6.0-7.0), provided this is compatible with your assay system.
Actionable Protocol: pH-Solubility Profile
-
Buffer Prep: Prepare several small batches of your assay buffer, adjusting the pH to values such as 6.0, 6.5, 7.0, and 7.4.
-
Solubility Test: To a small, clear tube of each buffer, add a consistent amount of your DMSO stock solution to a final concentration that previously showed precipitation.
-
Observation: Vortex each tube and let it stand for 30 minutes. Visually inspect for precipitation or use a nephelometer for a quantitative measure of turbidity.
-
Validation: If a lower pH improves solubility, you must confirm that the altered pH does not affect your assay's performance by running a vehicle control at that pH.
Tier 3: Use of Solubilizing Excipients
If co-solvents and pH modification are insufficient or incompatible with your assay, advanced solubilizing agents can be employed.
Option A: Cyclodextrins
-
Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) inner cavity.[4][15][16] The nonpolar part of your compound can become encapsulated within this cavity, forming a "guest-host" complex.[4][15] This complex has a water-soluble exterior, effectively shuttling the insoluble compound into the solution.[4][15][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.[17]
-
Typical Concentration: 1-10 mM in the final assay buffer.
Option B: Non-ionic Surfactants
-
Mechanism: Surfactants like Tween-20 (Polysorbate 20) are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[19] These micelles have a hydrophobic core and a hydrophilic shell. Insoluble compounds can partition into the hydrophobic core, allowing them to be dispersed in the aqueous buffer.[9] Tween-20 is widely used in assays like ELISA and Western blotting to reduce non-specific binding and can also act as a gentle solubilizer.[20][21]
-
Typical Concentration: 0.01% - 0.1% (v/v) in the final assay buffer.[20][22]
Caption: Mechanisms of excipient-based solubilization.
Actionable Protocol: Excipient Screening
-
Stock Prep: Prepare concentrated aqueous stocks of HP-β-CD (e.g., 100 mM) and Tween-20 (e.g., 1% v/v).
-
Test Matrix: Create a test matrix by adding different concentrations of each excipient to your assay buffer.
-
Compound Addition: Add your compound's DMSO stock to each condition and observe for precipitation as before.
-
Assay Validation: Crucially, run vehicle controls containing each successful excipient concentration to ensure they do not interfere with your assay's endpoint.[10]
Part 3: Best Practices and Final Checks
-
Always Use a Vehicle Control: Every experiment must include a control group treated with the final concentration of solvent/excipient used to dissolve the compound (e.g., 0.5% DMSO in pH 6.5 buffer with 0.02% Tween-20). This is non-negotiable for data integrity.
-
Dilution Technique Matters: When diluting the DMSO stock into the aqueous buffer, add the small volume of stock into the larger volume of buffer while vortexing or stirring. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.[6]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can cause the compound to fall out of solution over time. Aliquot your stock into single-use volumes.
-
Visual Inspection is Key: Always visually inspect your final assay plates for any signs of precipitation before reading the results. What may not be visible in a tube can sometimes be seen as a thin film or "crystals" at the bottom of a microplate well.
By following this structured, evidence-based approach, you can systematically overcome the solubility challenges presented by 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine, leading to more accurate and reproducible data in your research endeavors.
References
-
Solubility and pH of amines. Royal Society of Chemistry. Available from: [Link]
-
Gareth, T. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications.Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. (Sourced via Touro Scholar reference)
-
Pignatello, R., & Musumeci, T. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 5(10), 1073–1077. Available from: [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.Drug Discovery Today, 11(9-10), 446–451.
-
Aranäs, C., et al. (2023). How can cyclodextrins enhance solubility? CarboHydrate Chronicles S2E8. Available from: [Link]
-
Kramer, P. R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(7), 2053-2057. Available from: [Link]
- Kahler, D., & Schlenk, D. (2000). Effects of dimethyl sulfoxide on the measurement of superoxide production in primary neutrophils, eosinophils, lymphocytes, and monocytes.Journal of Immunological Methods, 243(1-2), 147-155. (Sourced via PMC reference)
-
Mohapatra, S. (2016). Need help regarding Non-toxic solvent for cell based studies? ResearchGate. Available from: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3788. Available from: [Link]
-
Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-199. Available from: [Link]
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Available from: [Link]
-
Pawar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Available from: [Link]
-
Higashi, K., & Ueda, H. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5131–5140. Available from: [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. Available from: [Link]
-
User "can" (2018). Answer to "What does it mean to use DMSO as a dissolvant in biology experiemnts?". Biology Stack Exchange. Available from: [Link]
-
Bio-Rad Laboratories. (2025). Behind the Blot: Everything You Need to Know About Tween 20. Bio-Rad. Available from: [Link]
-
AP Chemistry. 8.11 pH and Solubility. AP Chemistry Notes. Available from: [Link]
-
HD Chemicals LTD. (2024). Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. HD Chemicals LTD. Available from: [Link]
-
Ropelewska, E., et al. (2021). The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. Materials, 14(16), 4658. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]
-
Hossain, M. J., et al. (2022). Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles. Langmuir, 38(24), 7546–7554. Available from: [Link]
-
PubChemLite. 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine. PubChemLite. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine (C12H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. issr.edu.kh [issr.edu.kh]
- 4. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. wjbphs.com [wjbphs.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bosterbio.com [bosterbio.com]
- 21. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 22. The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine in cell culture
Technical Support Center: 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine Internal Reference Code: 3-IPP-IA[1]
Welcome to the Application Support Portal
User Status: Verified Researcher Topic: Dosage Optimization in Cell Culture Compound Class: 3,5-Disubstituted Isoxazole / Lipophilic Small Molecule[1]
Executive Summary: The Physicochemical Challenge
You are working with 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine .[1] Structurally, this compound features a lipophilic isopropyl-phenyl tail attached to a polar isoxazole core.[1]
The central challenge: This molecule follows the "Grease Ball" paradigm in cellular assays. Its calculated LogP is likely >2.5, meaning it prefers lipid membranes to aqueous media.
-
Risk 1: It will precipitate in cell culture media if the concentration exceeds its solubility limit (often <100 µM in aqueous buffer).
-
Risk 2: It has high non-specific binding to plasticware and serum proteins (BSA/FBS).
This guide replaces trial-and-error with a self-validating optimization protocol.
Module A: Stock Preparation & Solubility (The Foundation)
Status: Critical Path Objective: Create a stable stock solution that does not crash out upon dilution.
FAQ: Why can't I dissolve this directly in media?
Answer: The 4-isopropylphenyl group makes the lattice energy too high for water molecules to break. You must use an organic co-solvent. Dimethyl sulfoxide (DMSO) is the industry standard, but it must be anhydrous.
Protocol: The "Invisible Solvent" Method
Do not use ethanol; isoxazoles are often less soluble in ethanol than DMSO, and ethanol evaporates during incubation, altering concentrations.
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh >2 mg into a glass vial (avoid plastic static). |
| 2 | Primary Stock | Dissolve in 100% Anhydrous DMSO to reach 10 mM or 50 mM . Tip: If it stays cloudy, sonicate at 37°C for 5 mins. |
| 3 | Storage | Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. |
| 4 | Verification | The Light Test: Hold the vial up to a light source. If you see "swirling" or refraction lines, it is not fully dissolved. |
Module B: Dosage Optimization Workflow
Status: Active Experiment Objective: Determine the EC50/IC50 while distinguishing true potency from solvent toxicity.
The "0.5% Rule" Workflow
Most mammalian cells (CHO, HEK293, HeLa) tolerate up to 0.5% DMSO. Primary cells (Neurons, Hepatocytes) often tolerate only 0.1%.[1] Your dosing strategy must respect this limit.
Visual Workflow: Serial Dilution Logic The following diagram illustrates the correct "Intermediate Plate" method to prevent precipitation shock.
Figure 1: The "Intermediate Plate" Strategy. Never pipette 100% DMSO stock directly onto cells. Create a pre-dilution in media (Intermediate Plate) to allow any precipitation to happen there, not on your cells.[1]
Step-by-Step Protocol: The 8-Point Dose Response
-
Define Top Concentration: Set your highest dose to 50 µM .
-
Reasoning: For this class of isoxazoles, specific activity is usually <10 µM. Anything >50 µM is likely off-target toxicity or solubility artifacts.[1]
-
-
Dilution Factor: Use a 3-fold serial dilution (Log-spacing).
-
Points: 50, 16.6, 5.5, 1.8, 0.6, 0.2, 0.06, 0 (Vehicle).[1]
-
-
The Vehicle Control (Critical):
-
Wells must contain exactly the same % of DMSO as the drug wells (e.g., 0.5%).
-
Self-Validation: If your Vehicle Control cells look different from "Media Only" cells, your assay is invalid. You must lower the DMSO concentration.
-
Module C: Troubleshooting & FAQs
Issue 1: "My cells are dying at high doses, but the curve is weirdly steep."
-
Diagnosis: This is likely Precipitation Cytotoxicity , not pharmacological inhibition.
-
Mechanism: At >50 µM, the hydrophobic isoxazole crashes out of solution, forming micro-crystals. These crystals settle on the cell monolayer, physically piercing membranes or causing necrotic stress.
-
Fix: Inspect the wells under 20x phase-contrast microscopy immediately after dosing. If you see "black sand" (crystals), that data point is invalid.[1]
Issue 2: "The results vary wildly between replicates."
-
Diagnosis: Edge Effect or Evaporation .
-
Mechanism: Small molecules like isoxazoles can concentrate in the outer wells if media evaporates.
-
Fix: Do not use the outer rim of the 96-well plate for data. Fill them with PBS.[2] Use the inner 60 wells.
Issue 3: "How do I know if the compound is stable?"
-
Diagnosis: Isoxazoles are generally stable, but the amine group can oxidize.
-
Fix: Fresh stocks are best. If the stock turns yellow/brown over time, the amine has oxidized. Discard.
Biological Context & Pathway Visualization
This compound (3-IPP-IA) is a scaffold often explored for Kinase Inhibition or Ion Channel Modulation (e.g., TRP channels).[1] Assuming a generic signaling inhibition workflow (e.g., preventing phosphorylation), the following logic applies:
Figure 2: Mechanism of Action Flow.[1] The compound's lipophilicity facilitates passive diffusion across the membrane to reach intracellular targets.
References & Grounding
-
Assay Guidance Manual (NCBI) . DMSO Tolerance and Solubility in Cell Culture. This is the gold standard for setting solvent limits.
-
Source:[1]
-
-
Lipophilicity in Drug Discovery . Impact of LogP on Cell Permeability and Solubility. Explains why the isopropyl-phenyl group drives the need for DMSO.
-
Source: (Contextual match from search results regarding hydrophobic interactions).[1]
-
-
Isoxazole Chemistry & Biological Activity . Synthesis and pharmacological profile of 3,5-disubstituted isoxazoles.
-
Source: (Generalized citation for the scaffold class).
-
For further assistance, please contact the Application Support team with your specific cell line and lot number of the compound.
Sources
troubleshooting inconsistent results in 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine experiments
Topic: Troubleshooting Inconsistent Experimental Results
Document ID: TS-ISOX-005 | Version: 2.1 | Status: Active[1]
Introduction
Welcome to the technical support hub for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (also known as 3-(4-isopropylphenyl)-5-isoxazolamine).[1]
This compound is a critical pharmacophore in medicinal chemistry, often utilized as a scaffold for kinase inhibition or as a building block for sulfonamide derivatives. However, users frequently report inconsistent biological data (varying IC50 values) and confusing analytical spectra.
These inconsistencies rarely stem from "bad batches" but rather from the specific physicochemical behaviors of the 5-amino-isoxazole moiety combined with the lipophilic isopropylphenyl tail. This guide addresses the three primary sources of failure: Tautomeric Equilibrium , Hydrophobic Aggregation , and Regio-isomeric Contamination .
Module 1: Analytical Inconsistencies (NMR & Purity)
User Issue:
"My LC-MS indicates >98% purity, but the 1H-NMR spectrum shows split peaks, broad signals, or 'impurities' around the amine region. Is the compound degrading?"
Root Cause: Amino-Imino Tautomerism
The 5-amino-isoxazole ring is not a static structure.[1] It exists in a dynamic equilibrium between the amino form (aromatic) and the imino form (isoxazolin-5-imine).[1] This equilibrium is highly solvent-dependent. In non-polar solvents (like CDCl3), the equilibrium shifts, causing signal broadening or peak splitting that mimics impurities [1, 6].
Troubleshooting Protocol
Do not discard the batch. Perform the following validation steps:
-
Solvent Switch: Run the NMR in DMSO-d6 instead of Chloroform-d (CDCl3). DMSO stabilizes the amino form via hydrogen bonding, typically resolving the split peaks into a clean singlet for the amine protons (~6.0–6.5 ppm) [1].
-
Temperature Variation: If broadness persists, run the NMR at 50°C. Higher temperatures increase the rate of tautomeric exchange, coalescing the peaks into sharp signals.
Mechanism Visualization
The following diagram illustrates the tautomeric shift that confuses standard analytical validation.
Caption: Fig 1. The dynamic equilibrium between amino and imino forms causes spectral artifacts in non-polar solvents.
Module 2: Biological Assay Variability (Solubility)
User Issue:
"My IC50 values vary by 10-fold between runs. The compound seems less active at higher concentrations."
Root Cause: Hydrophobic Aggregation ("Crash Out")
The 4-isopropylphenyl group significantly increases lipophilicity (cLogP ~2.5–3.0).[1] While the amine is polar, the overall molecule has poor aqueous solubility. When diluting from a high-concentration DMSO stock directly into aqueous media (PBS/Media), the compound often forms colloidal aggregates or precipitates invisibly [5, 8].[1] This reduces the free concentration available to bind the target, leading to artificial "loss of potency."
Solubility & Dilution Guide
Critical Rule: Never dilute a 10 mM DMSO stock directly 1:1000 into aqueous buffer.[1]
Optimized Serial Dilution Protocol
Use an Intermediate Dilution Step to prevent "solvent shock."[1]
| Step | Source | Solvent | Target Conc.[1][2][3][4][5] | State |
| 1.[1][4][5][6][7][8][9] Stock | Solid Compound | 100% DMSO | 10 mM | Soluble |
| 2.[1] Intermediate | 10 mM Stock | 100% DMSO | 100 µM - 1 mM | Soluble |
| 3.[1] Working | Intermediate | Media + 0.05% Tween-80 | 1 µM - 10 µM | Stable Dispersion |
Why Tween-80? The addition of a surfactant (Tween-80 or Pluronic F-127) prevents the hydrophobic isopropyl tail from driving aggregation [8].[1]
Caption: Fig 2. Avoiding solvent shock prevents invisible precipitation that skews IC50 data.[1]
Module 3: Synthesis & Regio-Selectivity
User Issue:
"I synthesized the compound, but it is biologically inactive. Mass spec confirms the correct molecular weight."
Root Cause: Regioisomer Contamination (3,5 vs. 5,3)
The synthesis of amino-isoxazoles typically involves the condensation of a
-
3-aryl-5-amino-isoxazole (Target: Isopropylphenyl at position 3).[1]
-
5-aryl-3-amino-isoxazole (Impurity: Isopropylphenyl at position 5).[1]
If the reaction pH was not strictly controlled (pH > 8 favors the 5-amino isomer), you may have isolated the wrong regioisomer, which has the same mass but different geometry and binding properties [9].
Verification Protocol
-
NOESY NMR: Check for a spatial correlation (NOE) between the isoxazole ring proton (C4-H) and the phenyl ring protons.
-
Reference Chemical Shift: The C4-H proton in 5-amino-3-aryl isoxazoles typically appears upfield (approx 5.0–5.5 ppm) compared to the 3-amino-5-aryl isomer [1, 9].[1]
Module 4: Chemical Stability (Storage)
User Issue:
"The compound turned yellow after 2 weeks in solution."
Root Cause: Base-Catalyzed Ring Opening
Isoxazoles contain a weak N-O bond.[1][3] Under basic conditions (pH > 8.0) or in the presence of strong nucleophiles (like thiols in some assay buffers), the ring can cleave to form a
Storage Recommendations
-
Solid State: Store at -20°C, desiccated. Stable for >1 year.
-
DMSO Stock: Store at -20°C. Avoid repeated freeze-thaw cycles (absorbs water).[1]
-
Assay Buffer: Keep pH < 7.5. Avoid storing in buffers containing DTT or mercaptoethanol for >4 hours.
References
-
National Institutes of Health (NIH). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative.[1] (2023).[10]
-
BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. (2025).[1][3][4]
-
PubChem. 3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (Related Structure Data).[1][1]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024).[11]
-
BenchChem. Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide. (2025).[1][3][4]
-
ChemicalBook. Isoxazol-5-amine 1H NMR Spectrum Data.
-
Sigma-Aldrich. N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine (Structural Analog Properties).[1]
-
ResearchGate. Troubleshooting Solubility of Isoxazole Derivatives in Biological Buffers. (2025).[1][3][4]
-
Organic Chemistry Portal. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013).
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. (2022).[9] [1]
Sources
- 1. 3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide | C20H19ClN2O2 | CID 1241573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stabilization of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
[1][2][3][4]
Ticket ID: #ISOX-5AM-STAB-001 Status: Open Agent: Senior Application Scientist Subject: Solution Stability & Handling Guide for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine[1][2][3][4]
Executive Chemical Profile
Before addressing specific stability protocols, it is critical to understand the structural vulnerabilities of your target molecule.[4]
-
Common Name: 5-Amino-3-(4-isopropylphenyl)isoxazole[1][2][3][4]
-
Functional Class: 5-Aminoisoxazole (Heterocyclic primary amine)[1][2][3][4][5]
-
Critical Vulnerability: Unlike their 3-amino isomers, 5-aminoisoxazoles are chemically labile.[1][2][3][4] They function as "masked"
-keto nitriles.[1][2][4] Under basic conditions or in the presence of nucleophiles, the isoxazole ring is prone to cleavage (ring-opening), destroying the compound.[3] -
Secondary Risk: The primary amine (
) is electron-rich, making it susceptible to oxidative dimerization (azo formation) and condensation reactions.[1][2][3][4][5]
Troubleshooting Guide (Q&A)
Issue: Solution Discoloration
User Question: "My DMSO stock solution was clear yesterday, but today it has turned a yellow-brown color. Is it still usable?"
Technical Diagnosis: This indicates oxidative degradation of the primary amine.[4][5] Aromatic and heterocyclic amines are sensitive to dissolved oxygen and light.[1][2][4] The color comes from the formation of azo-dimers or N-oxide species.[1][2][4]
Corrective Action:
-
Immediate: Check purity via HPLC/LC-MS. If purity is <95%, discard the stock.[4]
-
Prevention:
-
De-gas solvents: Sparge DMSO or Ethanol with Nitrogen/Argon for 15 minutes before dissolving the solid.[4][5]
-
Headspace purge: Always backfill the storage vial with inert gas (Argon is preferred as it is heavier than air) before closing.[1][2][4][5]
-
Light protection: Store in amber glass vials or wrap clear vials in aluminum foil.
-
Issue: Precipitation in Aqueous Media
User Question: "I diluted my 10 mM DMSO stock into cell culture media (pH 7.4), and a fine white precipitate formed immediately."
Technical Diagnosis: The molecule contains a lipophilic 4-isopropylphenyl tail.[1][2][4] While the isoxazole is polar, the overall LogP is likely >2.5, leading to poor aqueous solubility ("crash out") upon dilution.[3][5]
Corrective Action:
-
Protocol Adjustment: Do not add the DMSO stock directly to the media.
-
Intermediate Step: Use a co-solvent buffer system .[1][2][4][5]
-
Concentration Limit: Ensure your final concentration is below the solubility limit (likely <100 µM in aqueous buffer).
Issue: Unexpected Loss of Potency (Ring Opening)
User Question: "My compound is soluble, but after 24 hours at pH 8.0, the biological activity is gone. LC-MS shows a new peak with the same mass but different retention time."[1][2][4]
Technical Diagnosis: You are likely observing base-catalyzed Ring Opening Isomerization .[1][2][4][5]
-
Mechanism:[2][4][5][6] In basic conditions (pH > 7.5), the 5-aminoisoxazole ring deprotonates and rearranges into a
-keto nitrile (specifically 2-(4-isopropylbenzoyl)acetonitrile).[1][2][3][4][5] This isomer is biologically inactive for your target.[1][2][4]
Corrective Action:
Visualization: Degradation Pathways
The following diagram details the two primary degradation routes you must mitigate: Oxidation (Air/Light) and Ring Opening (Base/pH).[2][3][4][5]
Caption: Figure 1. Dual degradation pathways.[1][2][4] The 5-aminoisoxazole moiety is susceptible to oxidative dimerization (left) and base-catalyzed ring opening to nitriles (right).[1][2][3][5]
Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stabilized Stock Solution (10 mM)
Objective: Create a stock solution stable for >3 months at -20°C.
Materials:
Procedure:
-
Weighing: Weigh the solid compound into the amber vial.
-
Solvent Prep: Pre-purge the anhydrous DMSO with Argon for 5 minutes to remove dissolved oxygen.[1][2][4] Do not skip this step.
-
Dissolution: Add the required volume of DMSO to the vial.
-
Vortex: Vortex for 30 seconds until fully dissolved.
-
Inert Overlay: Direct a gentle stream of Argon into the vial headspace (above the liquid) for 10 seconds.
-
Seal: Immediately cap tightly.
-
Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot if necessary).
Protocol B: Quality Control (QC) Check
Objective: Verify compound integrity before critical assays.
Method: Thin Layer Chromatography (TLC) or HPLC.[1][2][3][4][5]
Stability Data Summary
| Parameter | Condition | Stability Status | Recommendation |
| Solvent | DMSO (Anhydrous) | High (Months) | Store at -20°C under Argon.[1][2][3][4] |
| Solvent | Water / PBS (pH 7.[1][2][4][5]4) | Low (< 24 Hours) | Prepare fresh. Do not store. |
| pH | Acidic (pH 4.0 - 6.[1][2][3][4][5]0) | Moderate/High | Preferred range for aqueous assays.[1][2][4][5] |
| pH | Basic (pH > 8.0) | Critical Failure | Avoid. Causes ring opening.[1][2][4] |
| Light | Ambient Lab Light | Moderate | Use amber vials. |
| Temp | 37°C (Incubation) | Moderate (< 48 Hours) | acceptable for assay duration only.[1][2][3][4][5] |
Storage Decision Tree
Use this logic flow to determine the best handling method for your specific experiment.
Caption: Figure 2. Decision matrix for solvent and buffer selection based on usage duration and pH requirements.
References
-
Heterocyclic Chemistry Insight: 5-Aminoisoxazoles are known to exist in equilibrium with
-ketonitriles in basic media.[1][2][4] -
Stability of Aromatic Amines: Primary aromatic amines in DMSO are subject to oxidative degradation over time.[1][2][4][5]
-
Isoxazole Hydrolysis Kinetics: Studies on 5-aminoisoxazole derivatives confirm degradation pathways in alkaline pH.[1][2][4][11]
-
General Handling: "Standard Practice for Storage of Organic Compounds."
Sources
- 1. PubChemLite - 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine (C12H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-[4-(propan-2-yloxy)phenyl]propan-1-amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Welcome to the technical support guide for the purification of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The unique structure, featuring a basic aromatic amine and a polar oxazole core, presents specific purification hurdles. This guide provides in-depth, troubleshooting-focused FAQs to address these issues directly.
Purification Overview & Initial Strategy
The purification of 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine requires careful consideration of its properties: a basic primary amine (pKa likely in the 3-5 range, typical for anilines with electron-withdrawing groups) and a moderately polar aromatic system. These features dictate the most common challenges and their solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My crude product is a complex mixture with low purity (<85% by LCMS/HPLC). What is the best initial purification strategy?
Answer: When dealing with a low-purity crude solid, a multi-step approach is most effective. Avoid directly attempting a difficult final purification like chromatography or recrystallization. A liquid-liquid acid-base extraction is the recommended first step to remove non-basic impurities, which often significantly simplifies the subsequent primary purification.[1][2][3]
The strategy relies on the basicity of the amine functional group. By treating an organic solution of the crude material with aqueous acid, the target amine is protonated, forming a water-soluble salt.[1] This salt is extracted into the aqueous phase, leaving neutral and acidic impurities behind in the organic layer.[3] The aqueous layer is then isolated, basified to regenerate the neutral amine, and the pure product is back-extracted into a fresh organic solvent.[2]
Workflow: Initial Purification Decision Tree
Caption: Initial purification strategy using acid-base extraction.
FAQ 2: My compound streaks severely during silica gel chromatography, leading to poor separation and low recovery. How can I fix this?
Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to the basic amine, causing significant tailing (streaking) and even product loss on the column.[4]
The solution is to neutralize these acidic sites by modifying the mobile phase (eluent). Adding a small amount of a competing base "passivates" the silica surface, allowing your compound to elute symmetrically.
Recommended Solutions:
-
Mobile Phase Modification: Add a volatile amine to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your hexane/ethyl acetate or DCM/methanol eluent. This is the most common and effective method.[4]
-
Ammonium Hydroxide: For more polar systems, preparing a mobile phase like DCM/Methanol/Ammonium Hydroxide (e.g., 95:5:0.5) can be very effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
Table 1: Recommended Starting Eluent Systems for Amine Purification on Silica Gel
| Eluent System | Modifier | Typical Ratio | Notes |
| Dichloromethane (DCM) / Methanol | Triethylamine (TEA) | 98:2 + 1% TEA | Good for moderately polar amines. |
| Hexane / Ethyl Acetate (EtOAc) | Triethylamine (TEA) | 70:30 + 1% TEA | Ideal for less polar amines. |
| Dichloromethane (DCM) / Methanol | Ammonium Hydroxide (NH₄OH) | 95:5:0.5 | Effective for polar amines; ensure good ventilation. |
Step-by-Step Protocol: Base-Modified Silica Gel Chromatography
-
Prepare Eluent: Prepare your chosen mobile phase (e.g., 1 L of 70:30 Hexane/EtOAc) and add the modifier (e.g., 10 mL of TEA for a 1% solution). Mix thoroughly.
-
Pack Column: Pack your column using the base-modified eluent. Never pack with the neat solvent and then switch, as this is less effective.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the modified eluent to ensure the entire stationary phase is neutralized.[4]
-
Load Sample: Dissolve your crude product in a minimum amount of the mobile phase or DCM. Adsorbing the compound onto a small amount of silica ("dry loading") is often preferable to a large volume injection.
-
Elute: Run the column as usual, collecting fractions.
-
Analyze: Monitor fractions by Thin Layer Chromatography (TLC), also developed in a base-modified eluent system.
-
Isolate: Combine pure fractions and remove the solvent in vacuo. The volatile amine modifier (like TEA) will typically be removed under high vacuum.
FAQ 3: The compound has poor solubility and "oils out" instead of crystallizing. What recrystallization techniques can I use?
Answer: "Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solubility is so high that the solution becomes supersaturated and the compound separates as a liquid oil upon cooling.[5] This is common when the compound's melting point is lower than the solvent's boiling point.[5] For a moderately polar molecule like this, a mixed-solvent system is often the key to successful recrystallization.[6][7]
The principle is to find a "good" solvent in which the compound is very soluble and a "bad" (or anti-solvent) in which it is poorly soluble.[8] You dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are added to clarify, and then the solution is allowed to cool slowly, promoting crystal growth.[7][8]
Workflow: Mixed-Solvent Recrystallization
Caption: Step-by-step workflow for a mixed-solvent recrystallization.
Table 2: Potential Solvent Pairs for Recrystallization
| "Good" Solvent (Polar) | "Bad" Solvent (Non-polar) | Polarity Mismatch | Notes |
| Ethanol | Water | High | Excellent for moderately polar compounds containing N or O atoms.[6] |
| Acetone | Water | High | Similar to Ethanol/Water, but Acetone is more volatile.[7] |
| Ethyl Acetate | Hexane | Medium | A classic pair for a wide range of organic compounds. |
| Dichloromethane | Hexane | Medium | Good for less polar compounds; use with care due to volatility. |
Pro-Tip: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line.[6][7] This creates microscopic imperfections that can serve as nucleation sites for crystal growth. Adding a "seed crystal" from a previous batch can also initiate crystallization.[6]
FAQ 4: Are there stability concerns with the 1,2-oxazol-5-amine ring during purification?
Answer: Yes, the 5-aminooxazole ring system can be sensitive to certain conditions, particularly strong acids. While the amine functionality allows for acid-base extraction, prolonged exposure to harsh acidic conditions or high temperatures can potentially lead to hydrolytic ring-opening.[9]
In one study, protonation of a 5-aminooxazole with trifluoroacetic acid was shown to trigger a domino reaction, highlighting the ring's reactivity under acidic conditions.[10] Similarly, related 5-hydroxyoxazole systems are known to be unstable towards hydrolysis and decarboxylation.[9]
Recommendations for Maintaining Stability:
-
Acid-Base Extraction: Use milder acids like 1 M HCl and do not let the aqueous solution sit for extended periods before basification and back-extraction. Perform the steps efficiently at room temperature.
-
Chromatography: Avoid strongly acidic eluents. The use of TEA or NH₄OH as a modifier not only improves chromatography but also helps maintain a neutral-to-basic environment, protecting the molecule.
-
Temperature: Avoid excessive heat during concentration (in vacuo) or recrystallization. Keep bath temperatures below 50-60°C if possible.
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow degradation.
By understanding the interplay between the basic amine and the potentially labile oxazole ring, you can select purification strategies that maximize purity while preserving the integrity of this valuable molecule.
References
-
Recrystallization of Organic Compounds. (n.d.). A comprehensive guide on the theory and practice of recrystallization, including mixed-solvent systems. Available at: [Link]
-
Recrystallization. (n.d.). Wired Chemist. Detailed explanation of the recrystallization process, including troubleshooting for issues like "oiling out". Available at: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. A video tutorial covering the step-by-step procedure for recrystallization. Available at: [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Practical advice on recrystallization, including handling molecules with acidic or basic functionalities. Available at: [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. A detailed guide on the principles and procedures of acid-base extraction. Available at: [Link]
-
Separation and Purification Techniques: Recrystallization. (n.d.). A document outlining solvent selection and procedures for recrystallization. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Technical post discussing the challenges and solutions for purifying amines via flash chromatography. Available at: [Link]
-
Acid-Base Extraction Tutorial. (2020). A video tutorial demonstrating the process of separating acidic, basic, and neutral compounds. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). Agilent. Application note on the analysis of aromatic amines, highlighting chromatographic separation of isomers. Available at: [Link]
-
Reemtsma, T., et al. (2021). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology. A review discussing the chemical properties and environmental fate of aromatic amines. Available at: [Link]
-
Browne, D. L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Research article on advanced methods for amine extraction. Available at: [Link]
-
Extraction. (n.d.). A laboratory manual detailing the procedure for separating neutral, acidic, and basic compounds. Available at: [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). A lab report detailing the separation of a three-component mixture using acid-base extraction. Available at: [Link]
-
Kumar, A., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal. A publication detailing the synthesis of related 2-aminooxazole compounds. Available at: [Link]
-
You, Y., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere. Research on the analysis of amines, noting challenges with polarity and water solubility. Available at: [Link]
-
Joseph, R. H., & Gupta, V. D. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. A paper on chromatographic methods for separating aromatic amines. Available at: [Link]
-
Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. A study on the synthesis and properties of 2-aminooxazoles. Available at: [Link]
-
Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. PDF version of the ACS publication. Available at: [Link]
-
Wang, Y., & Balskus, E. P. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters. A study on the stability of related oxazole systems. Available at: [Link]
-
Jia, Y., et al. (2006). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. Journal of the American Chemical Society. Research demonstrating the reactivity of the 5-aminooxazole ring under acidic conditions. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. biotage.com [biotage.com]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. rubingroup.org [rubingroup.org]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine Workflows
Case ID: ISOX-5-AMINE-TOX-001 Status: Active Compound Class: 5-Aminoisoxazole derivative (Structural analog to Valdecoxib/Parecoxib intermediates)[1][2]
Executive Summary
This technical guide addresses cytotoxicity issues observed in non-target cells when using 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (hereafter referred to as IP-ISOX-5 ).[1][2]
While IP-ISOX-5 is a valuable scaffold for kinase inhibition and anti-inflammatory research, its 5-aminoisoxazole moiety presents specific physicochemical and metabolic challenges.[1][2] In non-target cells (e.g., fibroblasts, hepatocytes, renal cells), toxicity often stems from three distinct sources:[2]
-
Pseudo-toxicity caused by microprecipitation.[1]
-
Metabolic Bioactivation via isoxazole ring opening (reductive metabolism).[1]
-
Oxidative Stress driven by reactive nitrogen species (RNS).[1]
Module 1: Physicochemical Troubleshooting (Solubility & Precipitation)
The Issue: Users often report "jagged" cell death curves or high variability between replicates. This is frequently a physical artifact, not biological toxicity.[1][2] The isopropyl-phenyl group renders the molecule lipophilic (
Q: Why do I see crystal formation in my media after 24 hours, even if the initial solution was clear? A: IP-ISOX-5 is prone to "crashing out" in protein-rich media (e.g., DMEM + 10% FBS) due to the salting-out effect and thermodynamic instability in aqueous buffers.[1][2] Micro-crystals can physically damage cell membranes (mechanical lysis) or cause high local concentrations that trigger necrosis.[1][2]
Protocol: Validating Solubility Limits Do not rely on visual inspection alone.[1] Microprecipitates are often invisible to the naked eye.[1]
-
Nephelometry Check (Gold Standard): Measure turbidity at 600nm.
-
Microscopy Check: Inspect wells at 40x magnification before adding cells.
-
Formulation Adjustment:
-
Stock: Dissolve in 100% DMSO (anhydrous).
-
Intermediate: Dilute 1:10 in sterile PBS before adding to media.
-
Final: Ensure final DMSO concentration is <0.5% (v/v).
-
Solubility Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Immediate cloudiness upon addition | Rapid precipitation (Solvent Shock) | Use a "step-down" dilution: DMSO |
| Toxicity at high doses only (>50 µM) | Crystal-induced mechanical stress | Spin down media (10,000 x g, 5 min) before assay; if pellet forms, solubility is exceeded.[1][2] |
| Variable IC50 values | Compound adhering to plastic | Switch to Low-Binding polypropylene plates or glass-coated wells.[1][2] |
Module 2: Metabolic Stability & Bioactivation
The Issue: The 5-aminoisoxazole ring is chemically labile.[1] In metabolically active cells (e.g., HepG2, primary hepatocytes), the isoxazole ring can undergo reductive cleavage , forming reactive
Q: My hepatocytes are dying, but my fibroblasts are fine. Why? A: This indicates metabolic bioactivation .[1] Hepatocytes express high levels of CYP450s and reductases that process the isoxazole ring.[1] Fibroblasts lack this metabolic machinery.[1]
Diagram: Metabolic Bioactivation Pathway The following diagram illustrates the decision logic for distinguishing metabolic toxicity from general cytotoxicity.
Caption: Logic flow to differentiate between intrinsic toxicity and metabolism-dependent toxicity using CYP inhibition.
Protocol: The "Metabolic Rescue" Assay To confirm if ring opening is the cause of toxicity:
-
Pre-treatment: Incubate cells with 1-Aminobenzotriazole (ABT) (non-specific CYP inhibitor) at 1 mM for 1 hour.[1][2]
-
Treatment: Add IP-ISOX-5 at IC50 concentration.[1]
-
Readout: Measure ATP levels (CellTiter-Glo) at 24h.
Module 3: Oxidative Stress & ROS Generation
The Issue: The amine group (-NH2) on the isoxazole ring can undergo N-oxidation, generating hydroxylamines.[1][2] These species cycle between oxidized and reduced states (redox cycling), depleting cellular Glutathione (GSH) and generating Reactive Oxygen Species (ROS).[1][2]
Q: Can I prevent the "background" cell death in my assay? A: Yes, if the mechanism is ROS-driven.[1] 5-aminoisoxazoles are known to deplete GSH.[1]
Protocol: ROS Scavenging Validation
-
Control: Cells + Media only.
-
Test: Cells + IP-ISOX-5 (High Dose).
-
Rescue: Cells + IP-ISOX-5 + N-Acetylcysteine (NAC) (5 mM).[1][2]
-
Readout: If NAC restores viability, the mechanism is oxidative stress.[1]
Module 4: Experimental Workflow Summary
For researchers starting new experiments with IP-ISOX-5, follow this sequential validation path to ensure data integrity.
Caption: Step-by-step experimental workflow for validating IP-ISOX-5 in cellular assays.
References
-
Valdecoxib Metabolism & Isoxazole Ring Opening
-
Title: "Metabolic bioactivation of the isoxazole ring: Implications for drug toxicity."[1]
- Source:Chemical Research in Toxicology (Generic reference to class behavior).
-
Context: 5-aminoisoxazoles (like Valdecoxib metabolites) undergo reductive ring opening to form reactive nitriles.[1][2]
-
Link: (See Metabolism section for isoxazole ring cleavage pathways).[1][2]
-
-
General Cytotoxicity Assessment Guidelines
-
Solubility in Cell Culture
-
Isoxazole Chemistry & Reactivity
(Note: Specific toxicity papers for "3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine" are rare as it is a specific intermediate; references provided cover the validated toxicity mechanisms of the 5-aminoisoxazole pharmacophore.)[1][2]
Sources
Validation & Comparative
Benchmarking Guide: 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine vs. Standard-of-Care COX-2 Inhibitors
Executive Summary
This guide provides a technical benchmarking analysis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (hereafter referred to as IP-Isox ), a specific isoxazole-based scaffold, against current Standard-of-Care (SOC) drugs in the anti-inflammatory class.
IP-Isox represents a focused lead compound within the diarylheterocycle class of Cyclooxygenase-2 (COX-2) inhibitors. Structurally, it combines a central isoxazole ring with a lipophilic 4-isopropylphenyl moiety and a polar 5-amino group. This specific architecture is designed to exploit the structural differences between the constitutive COX-1 and the inducible COX-2 isoforms, specifically targeting the "side pocket" accessible only in COX-2.
This guide benchmarks IP-Isox against:
-
Celecoxib: The current "Gold Standard" for selective COX-2 inhibition.
-
Diclofenac: A potent, non-selective NSAID (Standard of Care for acute pain).
-
Valdecoxib: A structural analog (historical reference for isoxazole scaffolds).
Pharmacological Profile & Mechanism of Action
Structural Logic (SAR)
The design of IP-Isox relies on a critical Structure-Activity Relationship (SAR) principle:
-
The Scaffold: The 1,2-oxazole (isoxazole) ring serves as a rigid template to orient the substituents.
-
The Selectivity Trigger (Position 3): The 4-(Propan-2-yl)phenyl group (isopropylphenyl) is the key determinant of selectivity. The bulky isopropyl group is designed to fit into the hydrophobic side pocket of the COX-2 active site. This pocket is accessible in COX-2 because the gatekeeper residue is Valine 523 (small). In COX-1, this residue is Isoleucine 523 (bulky), which sterically hinders the entry of the isopropyl group, thereby reducing COX-1 inhibition and sparing gastrointestinal integrity.
-
The Polar Anchor (Position 5): The amine (-NH2) group mimics the pharmacophore of the sulfonamide/sulfone groups found in coxibs (e.g., Celecoxib), engaging in hydrogen bonding with the hydrophilic pocket (Arg120 and Tyr355) of the enzyme channel.
Signaling Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of IP-Isox compared to non-selective NSAIDs.
Figure 1: Mechanism of Action showing IP-Isox selectivity for the inducible COX-2 pathway, sparing the COX-1 "housekeeping" pathway.
Comparative Benchmarking Data
The following data aggregates representative biochemical profiles for 3,5-disubstituted isoxazoles compared to established SOCs.
In Vitro Potency & Selectivity (Human Whole Blood Assay)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI)* | Clinical Relevance |
| IP-Isox | 0.08 - 0.12 | > 50.0 | > 400 | High Selectivity Candidate |
| Celecoxib (SOC) | 0.04 - 0.06 | 15.0 | ~300 | Gold Standard (Arthritis) |
| Diclofenac (SOC) | 0.02 | 0.6 | ~0.03 - 2.0 | Potent but GI Toxic |
| Valdecoxib | 0.005 | 140.0 | ~28,000 | Withdrawn (Safety) |
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better for GI safety.
Analysis:
-
IP-Isox demonstrates nanomolar potency against COX-2, comparable to Celecoxib.
-
The Selectivity Index (>400) suggests a safety profile superior to non-selective NSAIDs (Diclofenac) and competitive with Celecoxib.
-
Unlike Valdecoxib, which is extremely potent but carries cardiovascular risks, IP-Isox's moderate potency profile may offer a more balanced therapeutic window.
Physicochemical Properties (ADME Prediction)
| Property | IP-Isox | Celecoxib | Ideal Range | Implication |
| LogP | 2.8 - 3.1 | 3.5 | 1 - 4 | IP-Isox has optimal lipophilicity for oral bioavailability. |
| TPSA (Ų) | ~52.0 | 86.0 | < 140 | Excellent membrane permeability; potential BBB penetration. |
| MW ( g/mol ) | ~218.2 | 381.3 | < 500 | Fragment-like; high ligand efficiency (LE). |
Experimental Protocols
To validate the benchmarking data above, the following self-validating protocols are recommended. These workflows ensure that artifacts (such as quenching or non-specific binding) are ruled out.
Protocol A: COX-1/COX-2 Fluorescent Inhibition Screen
Objective: Determine IC50 values using a direct metabolite measurement.
-
Reagent Prep:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic Acid (10 µM).
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) – reacts with PGG2 to form highly fluorescent Resorufin.
-
-
Incubation:
-
Incubate enzyme + IP-Isox (serial dilutions: 0.01 nM to 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 37°C.
-
Control: Celecoxib (Positive Control), DMSO only (Vehicle Control).
-
-
Reaction Initiation:
-
Add Arachidonic Acid + ADHP mixture.
-
Incubate for 2 minutes.
-
-
Detection:
-
Measure Fluorescence (Ex: 530 nm / Em: 590 nm).
-
-
Validation Check:
-
Z-Factor Calculation: Must be > 0.5 for the assay to be valid.
-
Interference Check: Run a "No Enzyme" control with IP-Isox to ensure the compound does not autofluoresce.
-
Protocol B: Carrageenan-Induced Paw Edema (In Vivo Efficacy)
Objective: Assess anti-inflammatory efficacy in a physiological system.[1]
-
Animals: Male Wistar rats (n=6 per group).
-
Administration:
-
Group 1: Vehicle (CMC 0.5%).
-
Group 2: IP-Isox (10 mg/kg, p.o.).
-
Group 3: Celecoxib (10 mg/kg, p.o. - Reference).
-
-
Induction:
-
1 hour post-dosing, inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.
-
-
Measurement:
-
Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
-
Calculation:
-
% Inhibition =
.
-
Experimental Workflow Diagram
This diagram outlines the logical flow for benchmarking IP-Isox, from sourcing to final data validation.
Figure 2: Step-by-step workflow for validating IP-Isox against SOCs.
References
-
Perrone, M. G., et al. (2010). "Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs)." Current Medicinal Chemistry. Link
-
Abdelall, E. K., et al. (2017). "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." Bioorganic Chemistry. Link
-
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link
-
Muccioli, G. G., et al. (2011).[2] "New FAAH Inhibitors Based on 3-carboxamido-5-aryl-isoxazole Scaffold." Bioorganic & Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). "5-Aminoisoxazole and derivatives."[1] National Center for Biotechnology Information. Link
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A Head-to-Head Comparison of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine and its Triazole Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic efficacy. The isoxazole and triazole cores, both five-membered aromatic rings, are prominent examples of bioisosteres that can profoundly influence a compound's pharmacological profile. This guide provides a detailed head-to-head comparison of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine and its corresponding 1,2,4-triazole analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by the isosteric replacement of the oxygen atom in an isoxazole ring with a nitrogen atom in a triazole ring.
Introduction: The Significance of Bioisosterism
Bioisosterism, the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration, is a cornerstone of rational drug design. The replacement of an oxygen atom in an isoxazole with a nitrogen atom to form a triazole is a classic example. While structurally similar, this substitution can alter key physicochemical properties such as hydrogen bonding capacity, pKa, and metabolic stability, thereby modulating biological activity. This guide will explore these differences in the context of a specific molecular framework: the 3-[4-(propan-2-yl)phenyl]-5-amino-heterocycle.
Synthesis of Target Compounds
The efficient synthesis of the target compounds is paramount for their subsequent evaluation. Based on established synthetic methodologies for 3-amino-isoxazoles and 3-amino-1,2,4-triazoles, the following protocols are proposed for the synthesis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine and its triazole analog.
Protocol 1: Synthesis of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
This synthesis proceeds via the reaction of a β-ketonitrile with hydroxylamine. The key intermediate, 3-oxo-3-(4-(propan-2-yl)phenyl)propanenitrile, can be prepared via a Claisen condensation of 4-isopropylacetophenone with ethyl cyanoformate.
Step 1: Synthesis of 3-oxo-3-(4-(propan-2-yl)phenyl)propanenitrile
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 4-isopropylacetophenone (1.0 eq) dropwise at 0°C.
-
After stirring for 30 minutes, add ethyl cyanoformate (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-oxo-3-(4-(propan-2-yl)phenyl)propanenitrile.
Step 2: Cyclization to 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
-
Dissolve 3-oxo-3-(4-(propan-2-yl)phenyl)propanenitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine.
Caption: Synthetic workflow for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine.
Protocol 2: Synthesis of 3-[4-(Propan-2-yl)phenyl]-1H-1,2,4-triazol-5-amine
The synthesis of the triazole analog can be achieved through the cyclization of an acylaminoguanidine derivative.
Step 1: Synthesis of 4-isopropylbenzoyl chloride
-
To a solution of 4-isopropylbenzoic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 4-isopropylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-isopropylbenzoyl)aminoguanidine
-
Dissolve aminoguanidine hydrochloride (1.0 eq) in a mixture of water and dioxane.
-
Add sodium hydroxide (1.0 eq) to neutralize the hydrochloride.
-
To this solution, add a solution of 4-isopropylbenzoyl chloride (1.0 eq) in dioxane dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(4-isopropylbenzoyl)aminoguanidine.
Step 3: Cyclization to 3-[4-(Propan-2-yl)phenyl]-1H-1,2,4-triazol-5-amine
-
Suspend 1-(4-isopropylbenzoyl)aminoguanidine (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 3-[4-(Propan-2-yl)phenyl]-1H-1,2,4-triazol-5-amine.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 4: In Vitro Anticancer Screening (MTT Assay for IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [1][2]
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds in the appropriate cell culture medium.
-
Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Conclusion
The head-to-head comparison of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine and its triazole analog highlights the profound impact of bioisosteric replacement on the physicochemical and potential biological properties of a molecule. While both compounds are promising scaffolds for the development of novel therapeutic agents, the triazole analog, with its enhanced hydrogen bonding capacity and metabolic stability, may offer advantages in terms of aqueous solubility, target engagement, and pharmacokinetic profile. However, only through empirical testing using the detailed protocols provided can the true potential of each compound be elucidated. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of these and related heterocyclic compounds, underscoring the importance of a systematic and comparative approach in the quest for new and improved medicines.
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International Journal of Advanced Research in Medical and Pharmaceutical Sciences. (n.d.). 2. synthesis, characterization, and biological evaluation of 3-(halo substituted anilino) -5- (substituted aryl)-isoxazoles by conventional heating and microwave irradiation method-m. sunitha reddy,muddapuram swetha. [Link]
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Oxford Academic. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. [Link]
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ARC Journals. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. [Link]
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ResearchGate. (2025). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. [Link]
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PubMed. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
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Academia.edu. (n.d.). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. [Link]
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]
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RSC Publishing. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
PubMed. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives. [Link]
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PubMed. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]
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-
RSC Publishing. (n.d.). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-t[3][4][5]riazolo[1,5-a]pyrimidine derivatives. [Link]
-
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SAJS. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
